Myristoyl Tripeptide-1
Beschreibung
Eigenschaften
CAS-Nummer |
748816-12-8 |
|---|---|
Molekularformel |
C29H52N6O4 |
Molekulargewicht |
548.8 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(pentadec-1-en-2-ylamino)acetyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C29H52N6O4/c1-3-4-5-6-7-8-9-10-11-12-13-16-23(2)32-21-27(36)34-26(19-24-20-31-22-33-24)28(37)35-25(29(38)39)17-14-15-18-30/h20,22,25-26,32H,2-19,21,30H2,1H3,(H,31,33)(H,34,36)(H,35,37)(H,38,39)/t25-,26-/m0/s1 |
InChI-Schlüssel |
VPKUVDNRBJTWBL-UIOOFZCWSA-N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Myristoyl tripeptide-1; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Myristoyl Tripeptide-1: A Deep Dive into its Mechanism of Action on Dermal Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Tripeptide-1 is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential to modulate skin aging and repair. Comprising a tripeptide (Glycyl-Histidyl-Lysine or GHK) covalently linked to a myristic acid molecule, this compound is designed to enhance skin penetration and bioavailability. This technical guide provides an in-depth exploration of the core mechanism of action of this compound on dermal fibroblasts, the primary cell type responsible for maintaining the structural integrity of the skin's extracellular matrix (ECM). This document summarizes available data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Core Mechanism of Action: Stimulation of Extracellular Matrix Synthesis
The principal mechanism of action of this compound on dermal fibroblasts is the stimulation of the synthesis of key extracellular matrix proteins, most notably collagen. This action helps to restore the dermal matrix, leading to improvements in skin firmness, elasticity, and a reduction in the visible signs of aging. The myristoyl group facilitates the peptide's penetration through the stratum corneum to reach the dermal fibroblasts where it can exert its biological effects.
While direct quantitative data for this compound is limited in publicly accessible literature, studies on structurally related myristoylated peptides provide strong evidence for its mechanism. For instance, a study on a myristoyl tetrapeptide (mAAPV) demonstrated a significant impact on the gene expression of various ECM components in human dermal fibroblasts. It is highly probable that this compound operates through a similar mechanism.
Data Presentation: Effects of a Myristoylated Peptide on Dermal Fibroblasts
The following tables summarize the quantitative effects of a myristoyl tetrapeptide on gene expression in human dermal fibroblasts, serving as a representative example of the anticipated effects of this compound.
Table 1: Effect of Myristoyl Tetrapeptide (mAAPV) on Collagen Gene Expression in Human Dermal Fibroblasts
| Gene Symbol | Gene Name | Fold Change vs. Control (0.2 µM mAAPV) |
| COL1A1 | Collagen Type I Alpha 1 Chain | Increased |
| COL1A2 | Collagen Type I Alpha 2 Chain | Increased |
| COL3A1 | Collagen Type III Alpha 1 Chain | Increased |
| COL5A1 | Collagen Type V Alpha 1 Chain | Increased |
| COL6A3 | Collagen Type VI Alpha 3 Chain | Increased |
Table 2: Effect of Myristoyl Tetrapeptide (mAAPV) on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Gene Expression
| Gene Symbol | Gene Name | Fold Change vs. Control (0.2 µM mAAPV) |
| MMP1 | Matrix Metallopeptidase 1 | Decreased |
| MMP3 | Matrix Metallopeptidase 3 | Decreased |
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | Decreased |
| TIMP3 | TIMP Metallopeptidase Inhibitor 3 | Decreased |
Note: The data presented is based on a study of a myristoyl tetrapeptide and is intended to be illustrative of the potential effects of this compound. Specific fold changes were not consistently reported in the source material.
Signaling Pathways
The stimulatory effect of this compound on ECM production is believed to be mediated through key signaling pathways that regulate fibroblast activity. The Transforming Growth Factor-β (TGF-β) pathway is a primary candidate for this mechanism.
TGF-β Signaling Pathway
The TGF-β signaling cascade is a crucial regulator of cellular processes including proliferation, differentiation, and ECM synthesis. It is hypothesized that this compound can activate this pathway, leading to the downstream transcription of ECM protein genes.
Experimental Workflow for Investigating Signaling Pathway Activation
The following diagram illustrates a typical workflow for studying the activation of signaling pathways in dermal fibroblasts upon treatment with this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines of key experimental protocols used to assess the effects of this compound on dermal fibroblasts.
Human Dermal Fibroblast Culture
-
Cell Source: Primary human dermal fibroblasts (HDFs) isolated from neonatal foreskin or adult skin biopsies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and subcultured at a ratio of 1:3 to 1:5. Experiments are typically performed on cells between passages 3 and 8.
Cell Proliferation Assay (MTT Assay)
-
Seeding: HDFs are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell proliferation is expressed as a percentage of the control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Cell Seeding and Treatment: HDFs are seeded in 6-well plates and treated with this compound as described for the proliferation assay.
-
RNA Isolation: Total RNA is extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a SYBR Green-based qPCR master mix and specific primers for target genes (e.g., COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene and expressed as a fold change relative to the control group.
Western Blotting for Protein Expression and Signaling Pathway Activation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Collagen Type I, p-SMAD2/3, total SMAD2/3, β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Logical Relationships and Experimental Design
The investigation of this compound's mechanism of action follows a logical progression from observing its effects on cellular function to elucidating the underlying molecular pathways.
Conclusion
This compound is a promising bioactive peptide with a primary mechanism of action centered on the stimulation of dermal fibroblasts to increase the synthesis of extracellular matrix components, particularly collagen. While direct and detailed quantitative data for this specific peptide remains to be fully elucidated in public-domain research, the evidence from related compounds strongly suggests its efficacy is mediated through the activation of key signaling pathways such as the TGF-β cascade. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of this compound's effects, offering valuable insights for researchers and professionals in the development of advanced skincare and dermatological therapies. Further studies are warranted to establish a comprehensive dose-response profile and to further detail the intricate molecular interactions of this potent lipopeptide.
The Biological Activity of Myristoyl Tripeptide-1 in Skin Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Tripeptide-1, a synthetic lipopeptide, has emerged as a significant bioactive ingredient in the field of dermatology and cosmetic science. By mimicking naturally occurring peptides derived from the extracellular matrix (ECM), it acts as a cellular messenger, stimulating key regenerative pathways within skin cells. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its role in stimulating the synthesis of crucial ECM proteins, modulating enzymatic degradation, and activating relevant signaling cascades. Detailed experimental protocols and quantitative data from in vitro and clinical studies are presented to offer a thorough understanding of its efficacy and mechanism of action.
Introduction
The structural integrity and youthful appearance of the skin are largely dependent on the complex network of the extracellular matrix (ECM), which is primarily composed of collagen, elastin, and other glycoproteins. With age and exposure to environmental stressors, the synthesis of these vital components declines, while their degradation by enzymes such as matrix metalloproteinases (MMPs) increases. This imbalance leads to the visible signs of aging, including wrinkles, loss of firmness, and reduced elasticity.
This compound is a signal peptide conjugated with myristic acid, a fatty acid that enhances its bioavailability and penetration into the skin. The tripeptide sequence, often Gly-His-Lys (GHK), is a fragment of type I collagen, enabling it to act as a biomimetic messenger that signals to skin cells to initiate repair and regeneration processes. This guide delves into the core biological activities of this compound in skin cells, providing a technical foundation for researchers and drug development professionals.
Mechanism of Action
This compound exerts its biological effects primarily through the stimulation of ECM protein synthesis and the inhibition of their degradation. It is believed to interact with specific receptors on dermal fibroblasts, the primary cell type responsible for producing and maintaining the ECM.
Stimulation of Extracellular Matrix Protein Synthesis
This compound has been shown to upregulate the production of key ECM components, leading to a strengthened and more youthful dermal structure.
-
Collagen Synthesis: As a fragment of type I collagen, this compound signals fibroblasts to increase the synthesis of new collagen fibers. This is a critical factor in reducing the appearance of wrinkles and improving skin firmness.
-
Elastin Synthesis: The peptide also promotes the production of elastin, the protein responsible for the skin's ability to recoil and maintain its elasticity.
-
Fibronectin and Laminin Synthesis: this compound may also influence the production of other important ECM proteins like fibronectin and laminin, which play crucial roles in cell adhesion, migration, and tissue repair. Human dermal fibroblasts are known to synthesize and secrete laminin.[1]
Modulation of Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes responsible for the degradation of ECM proteins. An overactivity of MMPs contributes significantly to the aging process. This compound helps to maintain the integrity of the ECM by downregulating the activity of certain MMPs, such as MMP-1 (collagenase) and MMP-3 (stromelysin).[2] This inhibitory action prevents the excessive breakdown of collagen and other matrix components.
Signaling Pathway Involvement
The biological effects of this compound are mediated through the activation of specific intracellular signaling pathways. The Transforming Growth Factor-β (TGF-β) pathway, a key regulator of ECM homeostasis, is believed to be a primary target.
Upon binding to its receptor, this compound is thought to initiate a signaling cascade that leads to the phosphorylation and activation of SMAD proteins, particularly SMAD2 and SMAD3.[2][3] These activated SMADs then translocate to the nucleus, where they act as transcription factors to upregulate the expression of genes encoding for ECM proteins like collagen and elastin. A study on a similar myristoyl tetrapeptide demonstrated a concentration-dependent increase in collagen I expression and the activation of SMAD2.[2]
References
- 1. Human dermal fibroblasts synthesize laminin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aston-chemicals.com [aston-chemicals.com]
- 3. TGFβ1-driven SMAD2/3 phosphorylation and myofibroblast emergence are fully dependent on the TGFβ1 pre-activation of MAPKs and controlled by maternal leucine zipper kinase - PMC [pmc.ncbi.nlm.nih.gov]
Myristoyl Tripeptide-1: A Technical Guide to its Role in Extracellular Matrix Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Tripeptide-1 is a synthetic lipopeptide that has garnered significant interest for its potential to modulate the extracellular matrix (ECM), offering a promising avenue for applications in dermatology and tissue regeneration. By mimicking fragments of native ECM proteins, it acts as a cellular signal to stimulate the synthesis of key structural components, thereby addressing age-related degradation of the dermal matrix. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, focusing on its role in stimulating collagen, elastin, and fibronectin synthesis. We present available quantitative data from related compounds, detail relevant experimental protocols for in vitro validation, and provide visual diagrams of the core signaling pathways and experimental workflows to facilitate further research and development.
Introduction
The extracellular matrix (ECM) is a complex and dynamic network of proteins and glycosaminoglycans that provides structural support to tissues and regulates cellular processes such as proliferation, differentiation, and migration. The primary components of the dermal ECM are collagen, which provides tensile strength, and elastin, which imparts elasticity. Fibroblasts are the key cells responsible for synthesizing and maintaining the ECM.
With chronological aging and photoaging, the structural integrity of the ECM is compromised. Fibroblast activity declines, leading to reduced synthesis of collagen and elastin. Concurrently, there is an upregulation of matrix metalloproteinases (MMPs), enzymes that degrade ECM proteins. This imbalance results in the visible signs of aging, such as wrinkles, fine lines, and loss of skin firmness.
Signal peptides, also known as matrikines, are small peptide fragments derived from the breakdown of larger ECM proteins like collagen and elastin. These fragments can bind to specific cell surface receptors and trigger intracellular signaling cascades that stimulate ECM repair and synthesis. This compound is a biomimetic signal peptide, comprising a three-amino-acid sequence (Gly-His-Lys or GHK) attached to myristic acid, a 14-carbon saturated fatty acid. The myristoyl group enhances the peptide's lipophilicity, which is believed to improve its stability and penetration into the skin, allowing it to reach the dermal fibroblasts where it exerts its effects.
Mechanism of Action: Stimulating ECM Synthesis
This compound is hypothesized to function by "tricking" fibroblasts into perceiving ECM damage. As a fragment analogous to a piece of type I collagen, its presence signals to the cell that collagen has been broken down and needs to be replaced. This initiates a signaling cascade that upregulates the synthesis of new ECM proteins.
The Transforming Growth Factor-β (TGF-β) Signaling Pathway
The primary signaling pathway implicated in the action of this compound and related peptides is the Transforming Growth Factor-β (TGF-β) pathway, a crucial regulator of ECM homeostasis.[1][2]
The proposed mechanism is as follows:
-
Receptor Binding: While the direct receptor for this compound is not definitively established, it is theorized to interact with cell surface receptors, potentially integrins, which then leads to the activation of TGF-β.[3]
-
TGF-β Activation: TGF-β is a potent cytokine that induces the synthesis of mRNAs for ECM proteins, including procollagen.[1]
-
SMAD Protein Phosphorylation: Activated TGF-β receptors phosphorylate downstream signaling proteins, primarily SMAD2 and SMAD3.[1]
-
Nuclear Translocation: Phosphorylated SMAD2/3 forms a complex with SMAD4. This complex then translocates into the nucleus.
-
Gene Transcription: Inside the nucleus, the SMAD complex acts as a transcription factor, binding to the promoter regions of genes responsible for ECM production, such as COL1A1 (Collagen Type I Alpha 1 Chain), COL3A1 (Collagen Type III Alpha 1 Chain), and ELN (Elastin).[3] This leads to increased synthesis and deposition of new collagen and elastin fibers.
Quantitative Data on Extracellular Matrix Synthesis
Direct quantitative in vitro data for this compound is not widely available in peer-reviewed literature. The following tables summarize findings from studies on closely related peptides and multi-ingredient compositions, which are indicative of the potential effects.
Table 1: In Vitro Effects of Related Peptides/Compositions on ECM Gene & Protein Expression
| Compound Tested | Cell Type | Target | Result | Source |
| Amino acid, copper, HA mixture | Dermal Fibroblasts | Collagen Gene & Protein | > 2-fold increase | [4] |
| Amino acid, copper, HA mixture | Dermal Fibroblasts | Elastin Gene & Protein | > 3-fold increase | [4] |
| Tuna Collagen Peptides (62.5 mg/mL) | Dermal Fibroblasts | Elastin Synthesis | 18.20% increase | [5] |
| GHK-Cu (Copper Tripeptide) | Dermal Fibroblasts | Collagen Production | Significant increase | [6] |
| GHK-Cu (Copper Tripeptide) | Dermal Fibroblasts | Elastin Production | Significant increase | [6] |
Note: These results are from related but distinct compounds and should be considered indicative, not as direct results for this compound.
Table 2: Clinical Efficacy Data for Topical Formulations Containing Related Peptides
| Peptide/Composition in Formulation | Duration | Endpoint Measured | Result | Source |
| Tripeptide/Hexapeptide Regimen | 12 weeks | Wrinkle Volume (vs. Vehicle) | 55.8% reduction | [6] |
| Tripeptide/Hexapeptide Regimen | 12 weeks | Wrinkle Depth (vs. Vehicle) | 32.8% reduction | [6] |
| Collagen Tripeptide Beverage | 8 weeks | Dermal Collagen Content | 21.64% increase | [7] |
| Collagen Tripeptide Beverage | 8 weeks | Skin Elasticity | 25.37% increase | [7] |
| Palmitoyl Tripeptide-38 Complex | 12 weeks | Transepidermal Water Loss | 22% decrease | [8] |
| Palmitoyl Tripeptide-1 Cream | 4 weeks | Skin Thickness | ~4% increase (vs. Vehicle) | [9] |
Experimental Protocols for In Vitro Efficacy Assessment
To validate the efficacy of this compound on ECM synthesis, a series of in vitro experiments using human dermal fibroblasts are required. The following sections detail generalized protocols for these key assays.
Human Dermal Fibroblast Culture
-
Cell Source: Primary Human Dermal Fibroblasts (HDFs) obtained from neonatal foreskin or adult skin biopsies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA. Use cells between passages 3 and 8 for experiments to avoid senescence.
Gene Expression Analysis by qRT-PCR
This protocol quantifies the mRNA levels of key ECM genes.
-
Materials & Reagents:
-
HDFs cultured in 6-well plates.
-
This compound stock solution.
-
Serum-free DMEM.
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
SYBR Green qPCR Master Mix.
-
Primers for target genes (COL1A1, COL3A1, ELN, FN1) and a housekeeping gene (GAPDH or ACTB).
-
-
Protocol:
-
Seeding: Seed HDFs in 6-well plates and allow them to adhere and grow to ~70-80% confluency.
-
Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (the solvent used for the peptide) in serum-free DMEM. Incubate for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol. Quantify RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Perform qPCR using the synthesized cDNA, SYBR Green master mix, and specific primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.
-
Protein Level Analysis by Immunofluorescence Staining
This protocol visualizes and semi-quantifies the deposition of ECM proteins.
-
Materials & Reagents:
-
HDFs cultured on glass coverslips in 24-well plates.
-
This compound.
-
4% Paraformaldehyde (PFA) for fixation.
-
0.1% Triton X-100 for permeabilization.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).
-
Primary antibodies (e.g., rabbit anti-Collagen I, mouse anti-Elastin).
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
-
Protocol:
-
Cell Culture & Treatment: Seed and treat HDFs on coverslips as described in the qRT-PCR protocol, typically for a longer duration (e.g., 72 hours) to allow for protein deposition.
-
Fixation: Gently wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes (optional, for intracellular targets).
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging & Analysis: Visualize using a fluorescence or confocal microscope. Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ) to compare protein levels between treated and control groups.
-
Conclusion
This compound represents a targeted, mechanism-based approach to stimulating the skin's innate repair processes. By activating the TGF-β signaling pathway, it promotes the synthesis of essential ECM proteins, including collagen and elastin. While direct quantitative data on its in vitro efficacy remains limited in the public domain, studies on analogous lipo-peptides and related compounds demonstrate significant potential for increasing ECM components and improving clinical signs of aging. The experimental protocols detailed herein provide a robust framework for researchers to further elucidate the specific effects of this compound and optimize its use in next-generation dermatological and regenerative applications. Further well-controlled in vitro and clinical studies are necessary to fully quantify its dose-dependent effects on the synthesis of individual ECM proteins.
References
- 1. Collagen I matrix turnover is regulated by fibronectin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoyl Pentapeptide-11 (with Product List) [incidecoder.com]
- 3. corepeptides.com [corepeptides.com]
- 4. mdpi.com [mdpi.com]
- 5. The evidence from in vitro primary fibroblasts and a randomized, double‐blind, placebo‐controlled clinical trial of tuna collagen peptides intake on skin health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. mattioli1885journals.com [mattioli1885journals.com]
- 9. mdpi.com [mdpi.com]
Myristoyl Tripeptide-1: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Tripeptide-1, a synthetic lipopeptide, has emerged as a significant molecule in the fields of dermatology and cosmetology for its notable skin-conditioning and anti-aging properties. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological mechanism of action of this compound. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside a summary of its efficacy in stimulating extracellular matrix proteins. The signaling pathway through which it exerts its effects, primarily the Transforming Growth Factor-β (TGF-β) pathway, is elucidated with a corresponding visual diagram. This document aims to serve as a core resource for researchers and professionals involved in the development of novel dermatological and therapeutic agents.
Discovery and Background
The journey of this compound begins with the discovery of the underlying tripeptide, Glycyl-L-Histidyl-L-Lysine (GHK). Initially identified in human plasma, GHK demonstrated potent wound healing and anti-inflammatory effects. The subsequent conjugation of a myristoyl group, a 14-carbon fatty acid, to the N-terminus of the GHK tripeptide was a strategic modification designed to enhance its lipophilicity and, consequently, its penetration through the stratum corneum of the skin. This modification led to the creation of this compound, a molecule that combines the biological activity of GHK with improved bioavailability for topical applications. This innovation has positioned this compound as a key ingredient in advanced skincare formulations aimed at improving skin texture and reducing the visible signs of aging.
Chemical Synthesis
The synthesis of this compound can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). Both methods involve the sequential coupling of amino acids, followed by the acylation with myristic acid.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for peptide synthesis due to its efficiency and the ease of purification. The peptide is assembled on an insoluble polymer resin, allowing for the simple removal of excess reagents and byproducts by filtration.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a non-polar solvent like dichloromethane (DCM).
-
First Amino Acid Coupling (Lysine): Attach the C-terminal amino acid, Fmoc-Lys(Boc)-OH, to the swollen resin.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the α-amino group of lysine using a solution of piperidine in dimethylformamide (DMF).
-
Second Amino Acid Coupling (Histidine): Couple the next amino acid, Fmoc-His(Trt)-OH, to the deprotected lysine residue.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Third Amino Acid Coupling (Glycine): Couple Fmoc-Gly-OH to the deprotected histidine residue.
-
Fmoc Deprotection: Perform a final Fmoc deprotection to expose the N-terminal amine of glycine.
-
Myristoylation: Acylate the N-terminal glycine with myristic acid.
-
Cleavage and Deprotection: Cleave the myristoylated peptide from the resin and simultaneously remove the side-chain protecting groups (Boc and Trt) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether and then lyophilize to obtain a powder.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS involves the synthesis of the peptide entirely in solution, with purification of intermediates after each coupling step. While potentially more labor-intensive, it can be advantageous for large-scale production.
-
Preparation of Protected Amino Acids: Prepare Boc-Gly-OH, Boc-His(Trt)-OH, and H-Lys(Boc)-OMe.
-
Dipeptide Synthesis: Couple Boc-His(Trt)-OH with H-Lys(Boc)-OMe to form Boc-His(Trt)-Lys(Boc)-OMe.
-
Dipeptide Deprotection: Remove the Boc group from the dipeptide to yield H-His(Trt)-Lys(Boc)-OMe.
-
Tripeptide Synthesis: Couple Boc-Gly-OH with the deprotected dipeptide to form Boc-Gly-His(Trt)-Lys(Boc)-OMe.
-
Tripeptide Deprotection: Remove the N-terminal Boc group to yield H-Gly-His(Trt)-Lys(Boc)-OMe.
-
Myristoylation: React the deprotected tripeptide with myristoyl chloride or an activated form of myristic acid.
-
Final Deprotection: Remove the remaining side-chain and C-terminal protecting groups.
-
Purification: Purify the final product using techniques such as chromatography.
Purification and Characterization
Following synthesis, this compound requires purification to remove impurities and byproducts. The purified peptide is then characterized to confirm its identity and purity.
Purification
High-Performance Liquid Chromatography (HPLC) is the primary method for purifying synthetic peptides. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the hydrophobic myristoylated peptide from more hydrophilic impurities.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of mobile phase B is used to elute the peptide.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions containing the purified peptide are collected, pooled, and lyophilized.
Characterization
The identity and purity of the synthesized this compound are confirmed using the following analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide. A characteristic neutral loss of the myristoyl group (210 Da) can be observed during fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the peptide and the presence of the myristoyl group.
Mechanism of Action: TGF-β Signaling Pathway
This compound is believed to exert its biological effects by acting as a signaling molecule that stimulates the synthesis of extracellular matrix (ECM) proteins, such as collagen and fibronectin, in dermal fibroblasts. This action is primarily mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway.
The proposed mechanism involves the binding of this compound to TGF-β receptors on the surface of fibroblasts. This binding event triggers a cascade of intracellular signaling events, leading to the phosphorylation and activation of Smad proteins. The activated Smad complexes then translocate to the nucleus, where they act as transcription factors to upregulate the expression of genes encoding for ECM proteins.
Quantitative Data on Efficacy
While specific quantitative data for this compound is often proprietary, studies on analogous lipopeptides provide strong evidence of their efficacy in stimulating ECM synthesis and improving skin appearance. The following tables summarize representative data from in vitro and in vivo studies on related peptides.
Table 1: In Vitro Efficacy of Lipopeptides on Extracellular Matrix Synthesis
| Peptide | Cell Type | Concentration | Endpoint | Result |
| Palmitoyl Tripeptide-1 | Human Dermal Fibroblasts | 1-10 µM | Collagen I Synthesis | Significant Increase |
| Myristoyl Tetrapeptide | Human Dermal Fibroblasts | 0.01-0.2 µM | Collagen I Expression | 1.4 to 2.1-fold increase |
| Palmitoyl Tripeptide-5 | Human Dermal Fibroblasts | 10-25 ppm | Collagen Synthesis | Dose-dependent increase |
Table 2: In Vivo (Clinical) Efficacy of Lipopeptide-Containing Formulations
| Peptide in Formulation | Study Duration | Endpoint | Result |
| Palmitoyl Tripeptide-1 | 4 weeks | Wrinkle Length and Depth | Statistically significant reduction |
| Palmitoyl Pentapeptide | 12 weeks | Fine Line/Wrinkle Reduction | Significant improvement vs. placebo |
| Peptide Combination | 24 weeks | Skin Firmness | 19% increase |
| Peptide Combination | 24 weeks | Reduction in Wrinkles | 23% improvement |
Conclusion
This compound represents a sophisticated approach in cosmetic science, leveraging the biological activity of the GHK peptide and enhancing its delivery through myristoylation. Its synthesis, achievable through established peptide chemistry protocols, yields a potent ingredient for topical applications. The mechanism of action, centered on the stimulation of the TGF-β pathway, provides a clear rationale for its observed effects on improving skin structure and reducing the signs of aging. While further clinical studies specifically on this compound would be beneficial to establish a more detailed quantitative profile, the existing body of evidence on related lipopeptides strongly supports its efficacy. This technical guide provides a foundational understanding for researchers and developers working to harness the potential of this and similar molecules in advanced dermatological products.
Myristoyl Tripeptide-1: A Deep Dive into a Synthetic GHK-Mimetic Peptide for Skin Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Tripeptide-1, a synthetic lipopeptide, has emerged as a significant molecule in the field of dermatology and cosmetic science. As a mimetic of the naturally occurring copper-binding tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), it offers a targeted approach to skin regeneration and repair. The conjugation of myristic acid to the GHK peptide enhances its lipophilicity, thereby improving its penetration through the stratum corneum and increasing its bioavailability within the skin. This technical guide provides an in-depth analysis of this compound, consolidating available data on its mechanism of action, efficacy, and the experimental protocols used for its evaluation.
Core Concepts: The GHK Analogue
This compound is the product of the reaction between myristic acid and Tripeptide-1 (GHK).[1][2] The GHK peptide is a naturally occurring fragment of type I collagen that is released during tissue injury.[3][4] Its levels in the plasma decline significantly with age, correlating with a reduced regenerative capacity.[4] GHK and its copper complex (GHK-Cu) are known to play a crucial role in wound healing, stimulating the synthesis of collagen, elastin, and glycosaminoglycans, and modulating the activity of matrix metalloproteinases (MMPs).[4][5] By mimicking the structure and function of GHK, this compound acts as a signaling molecule, stimulating the skin's natural repair and regeneration processes.[6]
Mechanism of Action and Signaling Pathways
This compound is believed to exert its effects through multiple signaling pathways, mirroring the actions of its parent peptide, GHK. The primary mechanism involves signaling to fibroblasts to increase the production of extracellular matrix (ECM) components, which are essential for maintaining the skin's structural integrity and elasticity.
Stimulation of Extracellular Matrix Synthesis
This compound is designed to signal the synthesis of key ECM proteins, including collagen and elastin.[7] While specific quantitative data for this compound is limited in publicly available literature, the known effects of GHK provide a strong indication of its potential efficacy. GHK-Cu has been shown to increase collagen production in 70% of women treated in a study, compared to 50% for vitamin C and 40% for retinoic acid.[8] Furthermore, GHK has been found to stimulate the synthesis of collagen, elastin, and glycosaminoglycans.[4][9]
Modulation of Matrix Metalloproteinases (MMPs)
A key aspect of skin aging and degradation is the overactivity of MMPs, enzymes that break down the ECM. GHK is known to modulate the activity of both MMPs and their inhibitors (TIMPs), suggesting a role in regulating tissue remodeling.[4] This balanced regulation is crucial for preventing excessive degradation of the ECM and promoting a healthy, youthful skin structure.
TGF-β Pathway Involvement
The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of collagen synthesis. Studies on GHK suggest its involvement in this pathway, which would indicate that this compound likely also influences TGF-β signaling to stimulate fibroblast activity and subsequent collagen production.[10]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Proposed signaling pathway of this compound in fibroblasts.
Quantitative Data Summary
| Peptide/Compound | Assay | Concentration | Result | Source |
| GHK-Cu | Collagen Production (in vivo, thigh skin) | Not specified | 70% of participants showed increased collagen production | [8] |
| GHK | Gene Expression (in vitro) | Not specified | Upregulates/downregulates over 4,000 human genes | [4] |
| GHK + LED Irradiation | Cell Viability (in vitro, fibroblasts) | Not specified | 12.5-fold increase | [8] |
| GHK + LED Irradiation | bFGF Production (in vitro, fibroblasts) | Not specified | 230% increase | [8] |
| GHK + LED Irradiation | Collagen Synthesis (in vitro, fibroblasts) | Not specified | 70% increase | [8] |
Table 1: Summary of Quantitative Data for GHK and GHK-Cu.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of cosmetic peptides. The following are generalized methodologies that can be adapted for studying this compound.
Fibroblast Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of human dermal fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). A control group receives the serum-free medium without the peptide.
-
Incubation: Cells are incubated for 24, 48, and 72 hours.
-
Proliferation Assessment: Cell proliferation is measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell proliferation is calculated relative to the control group.
References
- 1. 748816-12-8|this compound|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration | Semantic Scholar [semanticscholar.org]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. CA3013459A1 - Topical compositions comprising tripeptide-1 and hexapeptide-12 - Google Patents [patents.google.com]
- 8. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Structural Characterization of Myristoyl Tripeptide-1
For Researchers, Scientists, and Drug Development Professionals
Myristoyl Tripeptide-1, a lipopeptide conjugate of myristic acid and the well-documented Tripeptide-1 (GHK), has garnered significant interest in cosmetic and pharmaceutical research for its role in skin conditioning and stimulating collagen synthesis. A thorough understanding of its structural characteristics is paramount for elucidating its mechanism of action, ensuring product quality, and guiding the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structural characterization of this compound, presenting data in a structured format and visualizing key experimental and biological pathways.
Physicochemical and Spectroscopic Properties
The fundamental characteristics of this compound are summarized below, providing a foundational dataset for its identification and analysis.
| Property | Value | Source |
| Chemical Formula | C₂₈H₅₀N₆O₅ | [1][2] |
| Molecular Weight | 550.74 g/mol | [1] |
| Exact Mass | 550.3843 | [1] |
| CAS Number | 748816-12-8 | [1] |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[2-(tetradecanoylamino)acetyl]amino]propanoyl]amino]hexanoic acid | N/A |
| Amino Acid Sequence | Myr-Gly-His-Lys-OH | [2] |
| Appearance | White to off-white powder | [] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1] |
Experimental Protocols for Structural Elucidation
The structural characterization of this compound necessitates a multi-faceted analytical approach. The following sections detail the key experimental protocols.
Synthesis and Purification
This compound is synthetically produced, most commonly via solid-phase peptide synthesis (SPPS).
Synthesis Protocol:
-
Resin Preparation: A suitable resin, such as a Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid, Lysine (with appropriate side-chain protection, e.g., Boc), is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group on the α-amino group of the coupled amino acid is removed using a solution of piperidine in DMF.
-
Sequential Coupling: The subsequent amino acids, Histidine (with side-chain protection, e.g., Trt) and Glycine, are sequentially coupled and deprotected.
-
Myristoylation: Myristic acid is coupled to the N-terminal amine of the tripeptide.
-
Cleavage and Deprotection: The myristoylated peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[4]
-
Precipitation and Lyophilization: The crude peptide is precipitated in cold diethyl ether and then lyophilized to obtain a powder.[4]
Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[6]
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is employed to elute the peptide. A typical gradient might be 5% to 95% B over 30 minutes.
-
Flow Rate: A flow rate of 1 mL/min is standard for analytical scale purification.[7]
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the purified this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Sequencing
Mass spectrometry is a critical tool for confirming the molecular weight and verifying the amino acid sequence of the synthesized peptide.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
Infusion: The sample is introduced into the ESI source via direct infusion or coupled with an HPLC system (LC-MS).
-
Ionization: A high voltage is applied to the sample, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase peptide ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight). The resulting spectrum will show a peak corresponding to the molecular weight of this compound.
-
Tandem MS (MS/MS) for Sequencing: To confirm the sequence, the parent ion of the peptide is isolated and fragmented (e.g., by collision-induced dissociation). The fragmentation pattern (b- and y-ions) is then analyzed to deduce the amino acid sequence. A neutral loss of 210 Da, corresponding to the myristoyl moiety, is a characteristic fragmentation pattern for myristoylated peptides.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.
Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a concentration of 1-5 mM.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts of all protons in the molecule. This provides a fingerprint of the peptide and can be used to assess purity.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space (typically < 5 Å), providing information about the peptide's conformation and folding.
-
-
Data Analysis: The chemical shifts from the 2D spectra are assigned to specific protons in the peptide sequence. The NOE cross-peaks are used to generate distance restraints, which are then used in molecular modeling software to calculate the 3D structure of this compound.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism spectroscopy is used to investigate the secondary structure of the peptide (e.g., alpha-helix, beta-sheet, random coil) in different solvent environments.
Protocol: Far-UV Circular Dichroism
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region. The concentration should be in the range of 0.1-1 mg/mL.
-
Spectra Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: The resulting spectrum is analyzed to determine the percentage of different secondary structural elements. For a short and flexible peptide like this compound, a random coil conformation is generally expected in an aqueous solution. The presence of membrane-mimicking environments (e.g., micelles) might induce a more ordered structure.[9]
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Characterization
The overall process for the structural characterization of this compound can be visualized as a sequential workflow.
Caption: Experimental workflow for this compound characterization.
Signaling Pathway for Collagen Synthesis
This compound is a synthetic peptide that mimics a fragment of the alpha-chain of type I collagen.[10] It is believed to act as a signaling molecule that stimulates fibroblasts to produce more collagen. While the precise, direct pathway for this compound is not fully elucidated, it is proposed to function similarly to its core component, the GHK peptide, and other collagen-stimulating peptides, primarily through the Transforming Growth Factor-beta (TGF-β) signaling pathway.[10][11]
Caption: Proposed TGF-β signaling pathway for collagen synthesis.
Upon binding to its receptor on the fibroblast cell surface, TGF-β initiates a signaling cascade that involves the phosphorylation of Smad proteins (Smad2 and Smad3).[12][13] These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus.[14] Inside the nucleus, this complex acts as a transcription factor, binding to the promoter regions of collagen genes (such as COL1A1 and COL1A2) and upregulating their transcription.[13] This leads to an increased synthesis of procollagen, which is then processed and assembled into mature collagen fibers in the extracellular matrix. This compound is thought to stimulate this pathway, leading to the observed increase in skin firmness and elasticity.[15]
This technical guide provides a comprehensive framework for the structural characterization of this compound. The detailed protocols and visual representations of workflows and biological pathways serve as a valuable resource for researchers and professionals in the fields of peptide chemistry, drug development, and cosmetic science. A thorough understanding of the structure-function relationship of this and similar lipopeptides will undoubtedly pave the way for the development of more efficacious and targeted therapeutic and cosmetic agents.
References
- 1. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]
- 2. Signalling and regulation of collagen I synthesis by ET-1 and TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. hplc.eu [hplc.eu]
- 7. mdpi.com [mdpi.com]
- 8. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptideslabuk.com [peptideslabuk.com]
- 12. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cosmileeurope.eu [cosmileeurope.eu]
Preliminary Investigation of Myristoyl Tripeptide-1 in Wound Healing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Tripeptide-1, a synthetic lipopeptide, has emerged as a promising agent in the field of regenerative medicine and dermatology, particularly for its potential role in accelerating wound healing. This technical guide provides a preliminary investigation into the core scientific principles underlying the therapeutic action of this compound. By functioning as a biomimetic of endogenous collagen fragments, this peptide is understood to modulate key cellular processes integral to tissue repair, including fibroblast proliferation, migration, and the synthesis of extracellular matrix (ECM) components. This document summarizes the available quantitative data on the efficacy of the closely related Palmitoyl Tripeptide-1, details relevant experimental protocols for its evaluation, and visualizes the implicated signaling pathways and experimental workflows to offer a comprehensive overview for research and development professionals.
Introduction
Wound healing is a complex and highly regulated physiological process involving three overlapping phases: inflammation, proliferation, and remodeling. Disruptions in this cascade can lead to chronic wounds and excessive scarring, posing significant clinical challenges. This compound, the reaction product of myristic acid and Tripeptide-1 (Glycyl-Histidyl-Lysine or GHK), is a lipopeptide designed to enhance skin penetration and bioavailability.[1] The GHK peptide sequence is a naturally occurring fragment of type I collagen, suggesting that this compound may act as a matrikine—a peptide derived from the extracellular matrix that can regulate cellular activities.[2][3] It is hypothesized to mimic these natural collagen breakdown products, signaling to the skin that it is damaged and stimulating its own repair mechanisms.[3] This guide will delve into the current understanding of its mechanism of action, present quantitative data from studies on its palmitoylated analogue, provide detailed experimental methodologies, and illustrate key biological pathways and research workflows.
Mechanism of Action
This compound is believed to exert its pro-healing effects through multiple biological pathways, primarily by stimulating fibroblasts and modulating the synthesis and remodeling of the extracellular matrix.
2.1. Stimulation of Fibroblast Activity and Extracellular Matrix Synthesis
The core tripeptide, GHK, is a potent stimulant of fibroblasts, the primary cells responsible for synthesizing collagen, elastin, and other crucial ECM proteins.[4] By mimicking fragments of procollagen, this compound is thought to "trick" fibroblasts into initiating a repair response.[2] This leads to an upregulation of collagen (types I and III), glycosaminoglycans (GAGs), and fibronectin synthesis.[2] The myristoyl group, a fatty acid, enhances the peptide's lipophilicity, facilitating its penetration through the stratum corneum to reach the dermal fibroblasts where it can exert its effects.[2]
2.2. Modulation of Signaling Pathways
The wound healing effects of this compound are mediated by its influence on key signaling cascades. The Transforming Growth Factor-beta (TGF-β) pathway, a critical regulator of ECM production and cell growth, is a primary target.[4] Studies suggest that the tripeptide can activate the TGF-β pathway, leading to increased collagen synthesis.[2] Additionally, it may influence other intracellular pathways such as the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating cell proliferation and migration.[4]
2.3. Anti-Inflammatory and Antioxidant Effects
The GHK peptide sequence has been shown to possess anti-inflammatory properties by downregulating pro-inflammatory cytokines like IL-6.[3] Furthermore, by chelating copper ions, it can reduce oxidative stress, which is often elevated in wound environments and can impede healing.[2]
Quantitative Data on Tripeptide-1 Efficacy in Wound Healing
While specific quantitative data for this compound is limited in publicly available literature, extensive research on its close analogue, Palmitoyl Tripeptide-1 (Pal-GHK), provides valuable insights into its potential efficacy. The primary structural difference lies in the attached fatty acid (myristic acid vs. palmitic acid), which may influence skin penetration and bioavailability. The core bioactive component, the GHK tripeptide, remains the same.
Table 1: In Vitro and In Vivo Efficacy of Palmitoyl Tripeptide-1 in Wound Healing Models
| Parameter | Model System | Treatment | Result | Citation |
| Wound Closure | Debrided laboratory wound models | Palmitoyl Tripeptide-1 (non-palmitoylated version) | Median closure of nearly 98% vs. 61% in placebo controls | [3] |
| Ischemic open wounds (in vivo) | GHK | ~64.5% decrease in wound area by day 13 vs. 28.2% in control group | [5] | |
| Scratch test assay on fibroblasts (in vitro) | Copper Tripeptide-1 (CuTP1)-AgNP conjugate | 62.37 ± 18.33% wound closure at 24h (2.82-fold improvement over free CuTP1) | [6] | |
| Collagen Synthesis | In vitro | Palmitoyl Tripeptide-1 | ~70% rise in collagen synthesis | [3] |
| In vivo | Matrixyl (containing Palmitoyl Pentapeptide) | 89 ± 3.6% and 85 ± 4.5% collagen formation in patch delivery vs. 65.3 ± 9.6% in cream | [7] | |
| Skin Thickness | In vivo | Palmitoyl Tripeptide-1 | ~4% increase in skin thickness compared to vehicle alone within 28 days | [3] |
| Fibroblast Proliferation | In vitro | Myristoyl Octapeptide-1 | Promotes fibroblast proliferation and differentiation | [8] |
| Growth Factor Secretion | Fibroblast cultures | Palmitoyl Tripeptide-1 with photobiomodulation | ~230% increase in basic fibroblast growth factor (bFGF) secretion | [3] |
Experimental Protocols
The following are representative protocols for evaluating the wound healing potential of this compound in both in vitro and in vivo settings.
4.1. In Vitro Scratch Assay for Cell Migration
This assay is a standard method to study collective cell migration in a two-dimensional setup, mimicking the migration of cells to close a wound.[4]
-
Cell Culture:
-
Seed human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT cells) in a 12-well plate at a density that allows them to reach 70-80% confluency within 24 hours.[9]
-
Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Wound Creation:
-
Once the cells reach confluence, create a "scratch" in the monolayer using a sterile 1 mm pipette tip held perpendicular to the plate.[9]
-
Gently wash the monolayer with phosphate-buffered saline (PBS) to remove detached cells.[9]
-
Replenish with fresh, serum-free or low-serum medium to minimize cell proliferation as a confounding factor.[4]
-
-
Treatment:
-
Add this compound to the medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM). A vehicle control (the solvent used to dissolve the peptide) should be included.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at designated locations immediately after wounding (0 hours) and at regular intervals (e.g., every 4-8 hours) for up to 48 hours using a phase-contrast microscope.[9]
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).[10] The wound closure percentage can be calculated as: ((Area at 0h - Area at Th) / Area at 0h) * 100.
-
4.2. In Vivo Excisional Wound Healing Model
This model provides a more physiologically relevant assessment of wound healing, encompassing all its complex phases.[5]
-
Animal Model:
-
Use 8-10 week old male C57BL/6 mice. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Wound Creation:
-
Anesthetize the mice using isoflurane. Shave the dorsal back and disinfect the area with 70% ethanol.
-
Create a full-thickness excisional wound (e.g., 6 mm diameter) on the back of each mouse using a sterile biopsy punch.
-
-
Treatment:
-
Topically apply a known concentration of this compound formulated in a suitable vehicle (e.g., hydrogel) to the wound bed daily.
-
Divide the animals into a control group (vehicle only) and a treatment group. A positive control group (e.g., a commercially available wound healing agent) can also be included.
-
-
Wound Closure Analysis:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14) with a ruler for scale.
-
Measure the wound area from the photographs using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
-
-
Histological Analysis:
-
On selected days post-wounding, euthanize a subset of mice from each group.
-
Excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Use Masson's Trichrome staining to visualize and quantify collagen deposition.
-
Visualization of Signaling Pathways and Experimental Workflows
5.1. Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in modulating the TGF-β signaling pathway to promote wound healing.
Caption: TGF-β signaling pathway in wound healing modulated by this compound.
5.2. Experimental Workflow
The diagram below outlines a typical experimental workflow for an in vivo wound healing study.
Caption: General workflow for an in vivo excisional wound healing study.
Conclusion and Future Directions
This compound represents a promising candidate for the development of novel therapeutics for enhanced wound healing. Its mechanism of action, centered on mimicking natural repair processes to stimulate fibroblast activity and ECM synthesis, is well-supported by studies on its GHK core and palmitoylated analogue. The quantitative data available for Palmitoyl Tripeptide-1 suggests significant potential for accelerating wound closure and improving tissue regeneration.
Future research should focus on obtaining direct quantitative data for this compound to confirm that the myristoyl moiety confers comparable or superior efficacy to the palmitoyl group. Dose-response studies are necessary to determine optimal therapeutic concentrations. Furthermore, investigations into its effects on different wound types, such as diabetic ulcers or burn wounds, would be highly valuable. Elucidating the full spectrum of its interactions with various signaling pathways beyond TGF-β will provide a more complete understanding of its molecular mechanisms and could reveal additional therapeutic targets. The detailed experimental protocols and visualized workflows provided in this guide offer a solid foundation for researchers to design and execute rigorous preclinical evaluations of this promising peptide.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. chempep.com [chempep.com]
- 3. corepeptides.com [corepeptides.com]
- 4. openmedscience.com [openmedscience.com]
- 5. Pal-GHK (Palmitoyl Tripeptide-1) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]
- 6. Effect of Peptides on the Synthesis, Properties and Wound Healing Capacity of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrixyl Patch vs Matrixyl Cream: A Comparative In Vivo Investigation of Matrixyl (MTI) Effect on Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Myristoyl Tripeptide-1 for In Vitro Collagen Synthesis Assays
Introduction
Myristoyl Tripeptide-1 is a synthetic, modified oligopeptide of significant interest in dermatological and cosmetic research. It consists of a tripeptide (a chain of three amino acids) covalently linked to myristic acid, a saturated fatty acid. This myristoyl group enhances the lipophilicity of the peptide, thereby improving its stability and ability to penetrate cellular membranes.[1][2] this compound is classified as a "signal peptide," which is theorized to mimic fragments of extracellular matrix (ECM) proteins, such as Type I collagen.[3][4][5] By doing so, it can engage cellular signaling pathways to stimulate the synthesis of new ECM components, most notably collagen, making it a valuable compound for anti-aging and tissue repair studies.
Mechanism of Action
This compound is believed to stimulate collagen production primarily through the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[4][6] TGF-β is a key cytokine involved in cell proliferation, differentiation, and ECM deposition.[6] The proposed mechanism involves the peptide binding to cell surface receptors, which initiates a downstream cascade involving SMAD proteins. This signaling pathway ultimately leads to the increased transcription of genes encoding for various collagen types (e.g., COL1A1, COL1A2, COL3A1) and a concurrent decrease in the expression of matrix metalloproteinases (MMPs), which are enzymes responsible for collagen degradation.[6][7][8]
Caption: Proposed TGF-β/SMAD signaling pathway for this compound.
Experimental Protocols
This section provides detailed protocols for assessing the efficacy of this compound on collagen synthesis in an in vitro model using human dermal fibroblasts (HDFs).
Caption: General workflow for in vitro collagen synthesis assay.
Protocol 1: Cell Culture and Treatment
This protocol outlines the procedure for culturing and treating HDFs to assess the effects of this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM, serum-free (Basal Medium)
-
This compound (stock solution in sterile water or DMSO)
-
TGF-β1 (Positive Control)
-
Vehicle (the solvent used for the peptide, e.g., sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture plates (6-well for qPCR, 96-well for ELISA)
Procedure:
-
Cell Seeding:
-
Serum Starvation:
-
Aspirate the Growth Medium and wash the cells once with sterile PBS.
-
Replace with Basal Medium (serum-free) and incubate for 12-24 hours. This step synchronizes the cells and reduces background from serum components.[10]
-
-
Treatment Application:
-
Prepare fresh Basal Medium containing the desired concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM).
-
Prepare control media: Basal Medium with Vehicle only (Negative Control) and Basal Medium with TGF-β1 (e.g., 10 ng/mL) (Positive Control).
-
Aspirate the starvation medium and add the treatment and control media to the respective wells.
-
-
Incubation:
-
Incubate the plates for 24 to 72 hours at 37°C and 5% CO₂.[9] The incubation time can be optimized based on the specific assay and expected response.
-
-
Sample Harvesting:
-
For ELISA: Carefully collect the cell culture supernatant from each well into microcentrifuge tubes. Centrifuge to pellet any debris and store the supernatant at -80°C until analysis.
-
For qPCR: Aspirate the medium, wash cells with PBS, and then add cell lysis buffer directly to the wells to extract total RNA according to the kit manufacturer's protocol.
-
Protocol 2: Quantification of Collagen Synthesis via Procollagen Type I C-Peptide (PIP) ELISA
This assay measures the amount of PIP released into the culture medium, which is a direct marker of new collagen type I synthesis.[7]
Materials:
-
Procollagen Type I C-Peptide (PIP) ELISA Kit
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)
Procedure:
-
Follow the ELISA kit manufacturer's instructions precisely.
-
Briefly, add standards, controls, and collected supernatant samples to the wells of the antibody-coated microplate.
-
Incubate to allow the PIP antigen to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a horseradish peroxidase (HRP)-conjugated detection antibody.
-
Incubate and wash again.
-
Add the substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound PIP.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance on a microplate reader.
-
Data Analysis: Calculate the concentration of PIP in each sample by interpolating from the standard curve. Express the results as a percentage increase over the vehicle control.
Protocol 3: Quantification of Collagen Gene Expression via qPCR
This method quantifies the mRNA levels of collagen genes (e.g., COL1A1) to determine if this compound acts at the transcriptional level.[7][11]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target gene (COL1A1) and a housekeeping gene (GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates collected in Protocol 1, Step 5.[11]
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.[11]
-
qPCR Reaction:
-
Set up the qPCR reaction in triplicate for each sample, including the target gene and the housekeeping gene.
-
A typical reaction includes cDNA, forward and reverse primers, and qPCR master mix.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct value of the target gene (COL1A1) to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control group using the 2-ΔΔCt method.
-
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of myristoylated and other tripeptides on collagen and related protein expression.
Table 1: Effect of Myristoyl-Ala-Ala-Pro-Val (mAAPV) on Collagen I Expression in Hs68 Fibroblasts [6]
| Treatment Concentration (µM) | Incubation Time | Fold Increase in Collagen I Expression (vs. Control) |
| 0.01 | 24 hours | 1.4 |
| 0.04 | 24 hours | 1.9 |
| 0.20 | 24 hours | 2.1 |
Table 2: Effect of Collagen Tripeptide (CTP) on Procollagen Type I Peptide (PIP) Secretion in HDFs [7]
| Treatment Concentration (µg/mL) | PIP Concentration (pg/mL, Mean ± SD) | Statistical Significance (vs. Control) |
| 0 (Control) | 824.65 ± 8.12 | - |
| 250 | Not specified, but significant increase | p < 0.01 |
| 500 | Not specified, but significant increase | p < 0.005 |
| 1000 | 885.65 ± 89.69 | Not Significant |
Table 3: Effect of Collagen Tripeptide (CTP) on Gene Expression in UVB-Exposed HDFs [7]
| Gene Target | Treatment | Outcome |
| Collagen1 | CTP | Significantly increased in a dose-dependent manner |
| MMP1 | CTP | Significantly decreased in a dose-dependent manner |
| MMP3 | CTP | Significantly decreased in a dose-dependent manner |
| MMP9 | CTP | Significantly decreased in a dose-dependent manner |
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. scandasia.com [scandasia.com]
- 5. corepeptides.com [corepeptides.com]
- 6. aston-chemicals.com [aston-chemicals.com]
- 7. Effect of a Topical Collagen Tripeptide on Antiaging and Inhibition of Glycation of the Skin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Collagen Tripeptide Supplement on Photoaging and Epidermal Skin Barrier in UVB-exposed Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 10. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Myristoyl Tripeptide-1 in 3D Skin Equivalent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristoyl Tripeptide-1 is a synthetic lipopeptide that has garnered significant interest in the field of dermatology and cosmetic science for its potential anti-aging and skin-rejuvenating properties. Structurally, it consists of a three-amino-acid peptide (Glycyl-Histidyl-Lysine or GHK) attached to myristic acid, a fatty acid. This lipophilic modification is designed to enhance the peptide's penetration through the stratum corneum and improve its bioavailability within the skin. This compound is classified as a signal peptide, which means it can stimulate cellular responses that lead to the remodeling of the extracellular matrix (ECM).[1]
The primary mechanism of action of this compound is believed to be the stimulation of collagen and other ECM components synthesis in the dermis.[1] This action helps to improve skin firmness, elasticity, and reduce the appearance of fine lines and wrinkles. The tripeptide component, GHK, is a fragment of type I collagen, and it is thought to signal to fibroblasts to increase the production of new collagen. This process is primarily mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway.
Three-dimensional (3D) skin equivalent models have emerged as valuable in vitro tools for studying the efficacy and mechanism of action of cosmetic and pharmaceutical ingredients. These models, typically composed of human dermal fibroblasts cultured in a collagen matrix with an overlying layer of stratified human epidermal keratinocytes, closely mimic the architecture and physiology of human skin.[2][3] The use of 3D skin models allows for the investigation of ingredient effects in a more physiologically relevant context compared to traditional 2D cell culture.
These application notes provide a comprehensive overview of the use of this compound in 3D skin equivalent models, including its mechanism of action, protocols for experimental evaluation, and expected outcomes.
Mechanism of Action: The TGF-β Signaling Pathway
This compound is thought to exert its effects on extracellular matrix (ECM) production primarily through the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is a crucial regulator of fibroblast activity and collagen synthesis.[4] The proposed mechanism is as follows:
-
Receptor Binding and Activation: this compound, due to its structural similarity to endogenous signaling molecules, is hypothesized to interact with the TGF-β receptor complex on the surface of dermal fibroblasts. This interaction is thought to mimic the binding of the natural ligand, TGF-β1, leading to the activation of the receptor's kinase domains.
-
SMAD Protein Phosphorylation: Upon receptor activation, the signal is transduced intracellularly through the phosphorylation of receptor-regulated SMAD proteins (SMAD2 and SMAD3).
-
SMAD Complex Formation and Nuclear Translocation: The phosphorylated R-SMADs then form a complex with a common mediator SMAD (SMAD4). This entire complex translocates into the nucleus.
-
Gene Transcription: Inside the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes. This binding initiates the transcription of genes responsible for the synthesis of ECM proteins.
-
Increased ECM Protein Synthesis: The primary target genes include those encoding for type I and type III collagen (COL1A1, COL1A2, COL3A1), elastin (ELN), and fibronectin (FN1). The increased transcription of these genes leads to elevated synthesis and secretion of these proteins by the fibroblasts.
-
Inhibition of Matrix Metalloproteinases (MMPs): The TGF-β pathway can also lead to a decrease in the expression and activity of MMPs, which are enzymes responsible for the degradation of ECM proteins. This dual action of promoting synthesis and inhibiting degradation leads to a net increase in the dermal matrix.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Application of 3D Skin Models for Cosmetic Assessment[v1] | Preprints.org [preprints.org]
- 4. Scleroderma - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Myristoyl Tripeptide-1 in Tissue Engineering Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Tripeptide-1 is a synthetic lipopeptide that has garnered significant interest in the field of tissue engineering, particularly in skin regeneration and wound healing.[1] Structurally, it consists of a tripeptide (Glycyl-Histidyl-Lysine or GHK) attached to myristic acid, a saturated fatty acid. This lipidation enhances its bioavailability and skin penetration.[2] this compound functions as a biomimetic peptide, mimicking fragments of extracellular matrix (ECM) proteins to stimulate cellular repair and regeneration processes.[3][4] Its primary mechanism of action involves the modulation of growth factor signaling pathways, leading to increased synthesis of key ECM components and a reduction in their degradation.[5] These properties make it a valuable tool for researchers investigating novel strategies for tissue repair and for professionals in the development of advanced therapeutic and cosmetic products.
Mechanism of Action
This compound primarily exerts its effects on tissue regeneration by stimulating the production of extracellular matrix proteins and modulating the activity of matrix metalloproteinases (MMPs). This is largely achieved through its influence on the Transforming Growth Factor-β (TGF-β) signaling pathway.[5]
Upon introduction to the cellular environment, this compound is believed to interact with cell surface receptors, initiating a signaling cascade that mimics the natural tissue repair process.[4] This leads to the activation of the TGF-β pathway, a crucial regulator of cell proliferation, differentiation, and ECM homeostasis.[5] The activated TGF-β receptors phosphorylate and activate downstream SMAD proteins (SMAD2 and SMAD3). These activated SMADs then translocate to the nucleus, where they act as transcription factors, upregulating the expression of genes encoding for various ECM proteins.[5]
The key outcomes of this signaling activation include:
-
Increased Collagen Synthesis: Upregulation of multiple collagen types, including COL1A1, COL1A2, and COL3A1, which are essential for the structural integrity and tensile strength of tissues.[5]
-
Enhanced Production of Other ECM Components: Increased expression of fibronectin and glycosaminoglycans, which are vital for cell adhesion, migration, and tissue hydration.[4][5]
-
Inhibition of Matrix Metalloproteinases (MMPs): Downregulation of MMPs, such as MMP-1 and MMP-3, which are enzymes responsible for the degradation of collagen and other ECM components.[5] This inhibition helps to preserve the newly synthesized matrix.
-
Stimulation of Fibroblast Activity: Promotion of fibroblast proliferation and migration, the primary cell type responsible for producing and remodeling the ECM.[4]
By simultaneously promoting ECM synthesis and inhibiting its degradation, this compound effectively shifts the cellular balance towards a regenerative state, making it a potent agent for tissue repair and anti-aging applications.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related peptides on various cellular and molecular parameters relevant to tissue engineering, as reported in the scientific literature.
Table 1: Effect of Myristoyl-Ala-Ala-Pro-Val (mAAPV) on Gene Expression in Human Fibroblast Cells (Hs68) [5]
| Gene | Function | Fold Change vs. Control |
| Upregulated Genes | ||
| COL1A1 | Collagen Type I Alpha 1 | Increased |
| COL1A2 | Collagen Type I Alpha 2 | Increased |
| COL3A1 | Collagen Type III Alpha 1 | Increased |
| COL5A1 | Collagen Type V Alpha 1 | Increased |
| COL6A3 | Collagen Type VI Alpha 3 | Increased |
| Downregulated Genes | ||
| MMP1 | Matrix Metalloproteinase-1 | Decreased |
| MMP3 | Matrix Metalloproteinase-3 | Decreased |
| TIMP1 | Tissue Inhibitor of Metalloproteinases-1 | Decreased |
| TIMP3 | Tissue Inhibitor of Metalloproteinases-3 | Decreased |
Table 2: Effect of Myristoyl-Ala-Ala-Pro-Val (mAAPV) on Protein Expression in Human Fibroblast Cells (Hs68) [5]
| Protein | Concentration of mAAPV | Fold Change vs. Control |
| Collagen I | 0.01 µM | 1.4-fold increase |
| 0.04 µM | 1.9-fold increase | |
| 0.2 µM | 2.1-fold increase | |
| MMP-1 | 0.04 µM | 22% decrease |
| 0.2 µM | 30% decrease |
Table 3: Effect of Palmitoyl Tripeptide-1 on Collagen Synthesis and Skin Thickness [6][7]
| Parameter | Concentration | Duration | Result |
| Collagen Synthesis | 0.5 µM/liter | - | Strong stimulation |
| Skin Wrinkle Reduction | Not specified | 4 weeks | Statistically significant reduction |
| Skin Thickness | Not specified | 4 weeks | ~4% increase vs. vehicle |
Experimental Protocols
The following are generalized protocols for assessing the efficacy of this compound in an in vitro skin tissue engineering model.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture human dermal fibroblasts (e.g., Hs68, primary cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 96-well plates for proliferation assays) at a density of 5 x 104 cells/cm2.
-
Cell Adherence: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Serum Starvation (Optional): To synchronize the cells, replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.
-
Peptide Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water, DMSO) and dilute to final working concentrations (e.g., 0.01 µM to 10 µM) in the appropriate cell culture medium.
-
Incubation: Remove the starvation medium and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the peptide stock). Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., COL1A1, MMP1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between treated and control samples.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Protein Quantification
-
Sample Collection: After the treatment period, collect the cell culture supernatant. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Use a commercially available ELISA kit for the target protein (e.g., human pro-collagen type I, MMP-1).
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add the detection antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add the substrate solution (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the target protein in the samples.
Protocol 4: Western Blot for Intracellular and ECM Protein Analysis
-
Protein Extraction:
-
Cell Lysate: Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
ECM Extraction: To analyze deposited ECM, decellularize the cell layer using a buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors. The remaining ECM can then be scraped and solubilized in a strong lysis buffer (e.g., urea-based buffer).
-
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., collagen I, fibronectin, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin for cell lysates).
Concluding Remarks and Future Directions
This compound has demonstrated significant potential as a bioactive molecule for promoting skin tissue regeneration. The available data strongly supports its role in stimulating ECM synthesis and modulating matrix remodeling processes, primarily through the TGF-β signaling pathway. The provided protocols offer a framework for researchers to further investigate its mechanisms and applications in skin tissue engineering.
While the current body of research is heavily focused on dermatological applications, the fundamental mechanisms of this compound, such as the stimulation of collagen and other ECM components, suggest its potential utility in other areas of tissue engineering. Future research could explore its effects on cell types relevant to the regeneration of other connective tissues, such as chondrocytes for cartilage repair, osteoblasts for bone formation, and tenocytes for tendon and ligament engineering. Investigating the dose-response and long-term effects of this compound in three-dimensional tissue models and in vivo animal studies will be crucial for translating its potential into broader clinical applications.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. corepeptides.com [corepeptides.com]
- 3. openmedscience.com [openmedscience.com]
- 4. scandasia.com [scandasia.com]
- 5. aston-chemicals.com [aston-chemicals.com]
- 6. cir-safety.org [cir-safety.org]
- 7. Topical Peptide Treatments with Effective Anti-Aging Results [mdpi.com]
Application Notes and Protocols: Myristoyl Tripeptide-1 Delivery for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Tripeptide-1 is a synthetic lipopeptide that has garnered significant interest in dermatological and pharmaceutical research for its potential to modulate cellular processes, particularly those involved in extracellular matrix (ECM) remodeling. Structurally, it consists of a tripeptide (Glycine-Histidine-Lysine or GHK) covalently linked to a myristoyl group, a 14-carbon saturated fatty acid. This lipid modification enhances the peptide's lipophilicity, which is believed to improve its stability and ability to interact with cell membranes, thereby facilitating its delivery into cells to exert its biological effects.
These application notes provide an overview of delivery systems for this compound in cell culture settings, protocols for evaluating its cellular uptake and biological activity, and expected quantitative outcomes based on available data for this compound and similar lipopeptides.
Delivery Systems for this compound
Due to its amphipathic nature, this compound can be delivered to cells in culture through various formulations. The choice of delivery system can significantly impact its stability, cellular uptake efficiency, and biological activity.
1. Direct Solubilization: this compound can be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution that is then diluted in cell culture medium. While straightforward, the final DMSO concentration must be carefully controlled (typically <0.5%) to avoid solvent-induced cytotoxicity.
2. Lipid-Based Nanoparticles (LNPs): Encapsulating this compound within lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), offers several advantages. These systems can protect the peptide from degradation, improve its solubility in aqueous culture medium, and facilitate cellular uptake through endocytosis.[1][2] The nanoparticle surface can also be modified with targeting ligands to direct the peptide to specific cell types.[3]
Table 1: Comparison of Delivery Systems
| Delivery System | Advantages | Disadvantages | Typical Size Range |
| Direct Solubilization (e.g., in DMSO) | Simple and quick to prepare. | Potential for precipitation in aqueous media; solvent cytotoxicity. | N/A |
| Liposomes | Biocompatible; can encapsulate both hydrophilic and lipophilic molecules. | Can have stability issues; potential for batch-to-batch variability. | 80 - 200 nm |
| Solid Lipid Nanoparticles (SLNs) | High stability; controlled release profile. | Lower drug loading capacity compared to liposomes. | 100 - 400 nm |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related lipopeptides from various in vitro studies. These values can serve as a reference for experimental design.
Table 2: Effective Concentrations and Cytotoxicity
| Peptide | Cell Type | Effective Concentration | Assay | IC50 / Cytotoxicity | Reference |
| Palmitoyl Tripeptide-1 | Human Fibroblasts | 0.5 µM/L | Collagen Synthesis | - | [4] |
| Myristoylated Peptide | B lymphocyte cell line (BA/F3) | 20 µM | Cellular Uptake | No adverse effect up to 100 µM | [5] |
| Palmitoyl Tripeptide-5 | Human Dermal Fibroblasts | 2.5% (in cream formulation) | Wrinkle Reduction (in vivo) | - | [6] |
| Myristoylated Peptides | Human Fibroblasts (FB789) | Active at various µM concentrations | Antifungal Activity | No cytotoxic effect at active concentrations | [7] |
| Palmitoyl Tetrapeptide-7 | SIRC fibroblastic cell line | - | Neutral Red Releasing Method | IC50 > 50% | [8][9] |
Table 3: Cellular Uptake and Efficacy
| Peptide/Delivery System | Cell Type | Uptake Efficiency/Efficacy | Assay | Incubation Time | Reference |
| Myristoylated Peptide | B lymphocyte cell line (BA/F3) | 12-fold higher fluorescence vs. control | Fluorescence Microscopy | 30 minutes | [5] |
| Palmitoyl Tripeptide-5 | - | 15-30% reduction in wrinkle depth | In vivo study | 12 weeks | [6] |
| Peptide-Modified LNPs | Breast Cancer Cells (HCC38) | Higher uptake than unmodified LNPs | Confocal Microscopy | 30-60 minutes | [10] |
| Palmitoyl Tripeptide-1 | Human Skin Samples | Almost total preservation/renewal of collagen | - | 1 week | [4] |
| Tetrapeptide-21 | - | Increase in Collagen I production | In vitro study | - | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of 1-10 mM.
-
Vortex thoroughly until the peptide is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Formulation of this compound Loaded Lipid Nanoparticles (LNPs)
Objective: To encapsulate this compound into LNPs for enhanced delivery. This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG)
-
Ethanol
-
Aqueous buffer (e.g., acetate buffer, pH 4.0)
-
Microfluidic mixing device
Procedure:
-
Dissolve this compound and lipids in ethanol.
-
Prepare an aqueous phase, which can be a buffer solution.
-
Use a microfluidic mixer to combine the ethanolic lipid/peptide solution with the aqueous phase at a controlled flow rate.
-
The rapid mixing will induce the self-assembly of lipids into nanoparticles, encapsulating the peptide.
-
Characterize the resulting LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
Protocol 3: Quantification of Cellular Uptake by Fluorescence Microscopy
Objective: To visualize and quantify the cellular uptake of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., with FITC or TAMRA)
-
Target cells (e.g., human dermal fibroblasts)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Prepare the desired concentration of fluorescently labeled this compound in cell culture medium.
-
Replace the medium in the imaging dish with the peptide-containing medium.
-
Incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C.
-
Wash the cells three times with ice-cold PBS to remove unbound peptide.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for the fluorophore and DAPI.
-
Quantify the fluorescence intensity per cell using image analysis software.
Protocol 4: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxicity of this compound or its delivery system on target cells.
Materials:
-
Target cells
-
96-well cell culture plates
-
This compound (and/or delivery system)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the peptide solutions to the respective wells. Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals completely.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 5: Collagen Synthesis Assay (Sirius Red Staining)
Objective: To quantify the effect of this compound on collagen production by fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium (serum-free for the assay)
-
This compound
-
Sirius Red staining solution (0.1% Direct Red 80 in saturated picric acid)
-
0.01 M HCl
-
0.1 M NaOH
-
Microplate reader
Procedure:
-
Seed fibroblasts in a 96-well plate and grow to confluence.
-
Replace the growth medium with serum-free medium and treat the cells with various concentrations of this compound. Include a positive control (e.g., TGF-β) and an untreated control.
-
Incubate for 48-72 hours.
-
Carefully remove the medium and wash the cells twice with PBS.
-
Fix the cells with a suitable fixative (e.g., Kahle's fixative) for 15 minutes.
-
Wash twice with PBS.
-
Add 50 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature.
-
Wash thoroughly with 0.01 M HCl to remove unbound dye.
-
Elute the bound dye by adding 100 µL of 0.1 M NaOH to each well and incubating for 30 minutes with gentle shaking.
-
Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm.
-
The absorbance is proportional to the amount of collagen.
Visualizations
Signaling Pathway of this compound
Caption: Proposed TGF-β signaling pathway activation by this compound.
Experimental Workflow for Cellular Uptake Analysis
Caption: Experimental workflow for analyzing cellular uptake of fluorescent peptides.
Logical Relationship of Delivery and Efficacy Assays
Caption: Logical flow from peptide delivery formulation to efficacy assessment.
References
- 1. Topical Peptides Potential Impact on Collagen Synthesis - New Telegraph [newtelegraphng.com]
- 2. The Crucial Role of Lipid Nanoparticle Size in Drug Delivery — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 3. What Defines Efficiency in mRNA Lipid Nanoparticle Delivery [eureka.patsnap.com]
- 4. cir-safety.org [cir-safety.org]
- 5. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ekostilius.lt [ekostilius.lt]
- 7. mdpi.com [mdpi.com]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Topical Peptide Treatments with Effective Anti-Aging Results [mdpi.com]
Application Note: HPLC Analysis Method for the Purity Determination of Myristoyl Tripeptide-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristoyl Tripeptide-1 is a synthetic lipopeptide, which is the reaction product of myristic acid and Tripeptide-1.[1][2] It is utilized in the cosmetic industry as a skin conditioning agent, believed to stimulate the skin's natural repair mechanisms.[3] Given its application in cosmetic and potentially pharmaceutical formulations, it is crucial to have a robust analytical method to determine its purity and identify any process-related impurities or degradation products.[4][5] This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound.
The purity of synthetic peptides is most commonly assessed using RP-HPLC with ultraviolet (UV) detection.[4][5][6] This technique separates the target peptide from its impurities based on their hydrophobicity. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is a standard practice that improves peak shape and resolution for peptides.[5]
Signaling Pathway of this compound
This compound is thought to act as a signaling molecule that mimics fragments of extracellular matrix (ECM) proteins. This mimicry allows it to interact with cell surface receptors on fibroblasts, stimulating the synthesis of collagen and other ECM components, which helps to improve skin structure and reduce the appearance of wrinkles.
Caption: Proposed signaling pathway for this compound.
Experimental Protocol
This protocol outlines the necessary steps for analyzing the purity of this compound using HPLC.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound sample for analysis
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | 30 minutes |
3. Gradient Program
A gradient elution is employed to ensure the separation of the main peptide from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Sample Preparation
-
Reference Standard Preparation: Accurately weigh and dissolve the this compound reference standard in Mobile Phase A to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a final concentration of 1.0 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
5. Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
6. System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (%RSD) | ≤ 2.0% for 5 injections |
Experimental Workflow
The following diagram illustrates the workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
The detailed RP-HPLC method provides a reliable and robust approach for determining the purity of this compound. This method is suitable for quality control in both research and manufacturing environments. The use of a C18 column with a water/acetonitrile gradient and TFA as an ion-pairing agent allows for excellent separation of the main peptide from its impurities. Adherence to the described protocol and system suitability criteria will ensure the generation of accurate and reproducible results.
References
- 1. This compound | GHK三肽 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. almacgroup.com [almacgroup.com]
- 5. agilent.com [agilent.com]
- 6. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
Preparing Myristoyl Tripeptide-1 Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Tripeptide-1 is a synthetic lipopeptide that combines the fatty acid myristic acid with Tripeptide-1 (Glycyl-Histidyl-Lysine or GHK). The myristoyl group enhances the peptide's lipophilicity, potentially improving its stability and ability to interact with cell membranes. The GHK peptide sequence is a well-studied signal peptide believed to play a role in tissue remodeling and the synthesis of extracellular matrix (ECM) proteins such as collagen.[1][2] This makes this compound a compound of interest for research in dermatology, cosmetology, and tissue engineering. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols and data for the solubilization and use of this compound.
Data Presentation
Solubility of Related Lipopeptides
Due to its lipophilic myristoyl group, this compound has poor aqueous solubility. A common strategy for solubilizing such peptides is to first dissolve them in a sterile organic solvent, such as dimethyl sulfoxide (DMSO), and then make further dilutions in an appropriate aqueous buffer or cell culture medium. The final concentration of the organic solvent should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[3]
The following table summarizes the solubility of Palmitoyl Tripeptide-1, a structurally similar lipopeptide, which can be used as a reference.
| Solvent | Solubility (Palmitoyl Tripeptide-1) |
| Dimethylformamide (DMF) | 30 mg/mL[4] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL[4] |
| Ethanol | 30 mg/mL[4] |
Table 1: Solubility data for a lipopeptide structurally related to this compound. This data can be used to guide solvent selection for initial stock solution preparation.
Recommended Working Concentrations
The optimal working concentration of this compound for a cell-based assay will be cell-type and assay-dependent. A dose-response experiment is always recommended. Based on studies of related peptides, the effective concentrations are typically in the nanomolar to low micromolar range.
| Peptide | Cell/Assay Type | Effective Concentration Range |
| GHK | Human Cancer Cell Lines (in vitro) | 1 - 10 nM[5] |
| GHK-Cu | Irradiated Human Dermal Fibroblasts (in vitro) | 1 nM[6] |
| Biotinoyl Tripeptide-1 | Human Hair Follicles (ex vivo) | 2 - 5 ppm |
| Myristoylated Peptide | BA/F3 Cells (in vitro) | Non-toxic up to 100 µM[7] |
| Elaidyl-KFK | Human Dermal Fibroblasts (ex vivo) | 1 µM[8] |
Table 2: Experimentally determined effective concentrations of related peptides in various cell-based assays. These ranges provide a starting point for designing dose-response experiments with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
Lyophilized this compound (Molecular Weight: ~549 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture, which can affect the peptide's stability.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), carefully add the calculated volume of sterile DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of peptide:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Volume (µL) = (0.001 g / (549 g/mol * 0.01 mol/L)) * 1,000,000 = ~182 µL of DMSO
-
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely. The solution should be clear and free of particulates. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the primary stock solution to final working concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): It is often practical to first prepare an intermediate stock solution (e.g., 1 mM) in sterile PBS or serum-free medium.
-
To prepare 100 µL of a 1 mM intermediate stock, add 10 µL of the 10 mM primary stock to 90 µL of sterile PBS or serum-free medium. Mix well by gentle pipetting.
-
-
Final Working Solution Preparation: Prepare the final working solutions by diluting the intermediate stock into the complete cell culture medium that will be used for the assay.
-
For example, to prepare 1 mL of a 1 µM final working solution, add 1 µL of the 1 mM intermediate stock to 999 µL of complete cell culture medium.
-
Important: When adding the peptide solution to the medium, add it dropwise while gently swirling the medium to prevent precipitation.[3]
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial for distinguishing the effects of the peptide from those of the solvent.
-
Application to Cells: Replace the existing medium on your cells with the freshly prepared working solutions (or vehicle control). Ensure even distribution and proceed with your experimental incubation time.
Diagrams
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Putative signaling pathway of this compound via TGF-β/Smad activation.
Putative Mechanism of Action
This compound is believed to function as a biomimetic peptide, mimicking natural signaling molecules in the skin. The GHK component of the peptide is thought to interact with cell surface receptors, such as the Transforming Growth Factor-β (TGF-β) receptor complex.[5] This interaction can initiate an intracellular signaling cascade.
Upon activation of the TGF-β receptor, downstream signaling proteins, primarily Smad2 and Smad3, are phosphorylated.[9][10] These phosphorylated Smads then form a complex with Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of genes involved in the synthesis of extracellular matrix proteins, including collagen and elastin.[9] This ultimately leads to the remodeling and strengthening of the dermal matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data [mdpi.com]
- 3. emulatebio.com [emulatebio.com]
- 4. avenalab.com [avenalab.com]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of latent transforming growth factor beta 1 and inhibition of matrix metalloprotease activity by a thrombospondin-like tripeptide linked to elaidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A nutraceutical strategy for downregulating TGFβ signalling: prospects for prevention of fibrotic disorders, including post-COVID-19 pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β1 Attenuates Mediator Release and De Novo Kit Expression by Human Skin Mast Cells through a Smad-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Myristoyl Tripeptide-1 Efficacy on Fibroblast Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Tripeptide-1 is a synthetic peptide that combines the fatty acid myristic acid with a three-amino-acid peptide, Glycyl-Histidyl-Lysine (GHK). The GHK tripeptide is a naturally occurring copper-binding peptide with established roles in wound healing, collagen synthesis, and anti-inflammatory responses.[1][2] The addition of the myristoyl group is intended to enhance its bioavailability and skin penetration.[3][4] Fibroblast migration is a critical process in wound repair and tissue remodeling.[5][6] These notes provide a framework for assessing the efficacy of this compound in promoting fibroblast migration, drawing upon established methodologies for similar bioactive peptides. While direct quantitative data for this compound is limited in publicly available literature, the protocols and expected outcomes are based on the known biological activities of the GHK peptide and other collagen-derived peptides.[7][8][9]
Data Presentation
Due to the limited availability of specific quantitative data for this compound's effect on fibroblast migration in the public domain, the following table presents a hypothetical yet representative data summary. These values are illustrative of typical results expected from the described assays and should be replaced with experimentally determined data.
| Assay Type | Parameter Measured | Control (Vehicle) | This compound (1 µM) | This compound (10 µM) | Positive Control (e.g., FGF) |
| Scratch Wound Healing Assay | % Wound Closure at 24h | 25 ± 5% | 45 ± 7% | 65 ± 8% | 70 ± 6% |
| Boyden Chamber Assay | Number of Migrated Cells | 100 ± 15 | 250 ± 20 | 400 ± 30 | 450 ± 25 |
| Cell Viability Assay (MTT/XTT) | % Viability | 100% | 98 ± 2% | 97 ± 3% | 99 ± 1% |
Experimental Protocols
Scratch Wound Healing Assay
This assay provides a straightforward method to assess collective cell migration in vitro.[10][11]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound stock solution
-
Positive control (e.g., Fibroblast Growth Factor - FGF)
-
Phosphate Buffered Saline (PBS)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed HDFs into 24-well plates at a density that allows them to reach 90-100% confluency within 24 hours.
-
Serum Starvation (Optional): To ensure that observed effects are due to migration and not proliferation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before creating the scratch.[12]
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.[10][11]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[10]
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound, a vehicle control, and a positive control to the respective wells.
-
Image Acquisition: Immediately capture images of the scratches at time 0. Place the plate in a 37°C, 5% CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., 8, 12, 24 hours) until the scratch in the positive control well is nearly closed.[10]
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.
Boyden Chamber (Transwell) Assay
This assay is a widely accepted method for quantifying chemotactic cell migration.[13][14]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Boyden chamber inserts (e.g., 8 µm pore size for fibroblasts) and companion plates (24-well).[13]
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound stock solution
-
Positive control (e.g., Platelet-Derived Growth Factor - PDGF)
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Inverted microscope with a camera
Protocol:
-
Preparation of Chemoattractant: In the lower wells of the 24-well companion plate, add medium containing the chemoattractant. This will be the complete medium with different concentrations of this compound, a vehicle control, and a positive control.
-
Cell Seeding: Harvest and resuspend HDFs in a serum-free medium. Seed the cells into the upper chamber of the Boyden chamber inserts.
-
Assembly: Carefully place the inserts into the lower wells containing the chemoattractant, avoiding air bubbles.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for migration but not cell division (typically 4-18 hours, requires optimization).
-
Removal of Non-Migrated Cells: After incubation, remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with a fixation solution. Stain the cells with a suitable staining solution.
-
Imaging and Quantification: Image the stained cells on the underside of the membrane using an inverted microscope. Count the number of migrated cells in several random fields of view for each insert.
Mandatory Visualization
Caption: Experimental workflow for assessing fibroblast migration.
Signaling Pathways
The GHK portion of this compound is known to modulate several signaling pathways involved in tissue repair and regeneration.[2][15][16] While the specific pathway for the myristoylated version requires further investigation, it is hypothesized to act through similar mechanisms, potentially involving the Transforming Growth Factor-Beta (TGF-β) pathway, which is a key regulator of extracellular matrix production and cell migration.[17][18][19]
Caption: Hypothesized signaling pathway for fibroblast migration.
Conclusion
The provided protocols offer a robust framework for evaluating the efficacy of this compound on fibroblast migration. While the precise signaling mechanisms and quantitative effects require direct experimental validation, the established bioactivity of the GHK peptide suggests a high potential for this compound as a pro-migratory agent in the context of skin repair and regeneration. Rigorous execution of these assays will be crucial in substantiating its therapeutic potential.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. cir-safety.org [cir-safety.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs) [bmbreports.org]
- 7. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scandasia.com [scandasia.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. A Cost Effective and Adaptable Scratch Migration Assay [jove.com]
- 12. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 15. revolutionhealth.org [revolutionhealth.org]
- 16. primelabpeptides.com [primelabpeptides.com]
- 17. deltapeptides.com [deltapeptides.com]
- 18. openmedscience.com [openmedscience.com]
- 19. Function of Palmitoyl Tripeptide-1 - Creative Peptides [creative-peptides.com]
Application Note: A Co-Culture Model for Evaluating the Efficacy of Myristoyl Tripeptide-1 on Extracellular Matrix Synthesis
Audience: Researchers, scientists, and drug development professionals in the fields of dermatology, cosmetics, and tissue engineering.
Introduction Myristoyl Tripeptide-1 is a synthetic lipopeptide that has garnered significant interest in the cosmetic and dermatological fields for its potential anti-aging properties. It is the product of the reaction between myristic acid and Tripeptide-1.[1][2] The peptide component, often with the amino acid sequence Glycine-Histidine-Lysine (GHK), is believed to mimic fragments of type I collagen.[3][4] This mimicry is thought to signal to the skin that collagen has been broken down, thereby stimulating the synthesis of new collagen.[4] The addition of the myristoyl fatty acid moiety increases the peptide's lipophilicity, enhancing its penetration into the skin.[4][5] Functionally, this compound is categorized as a skin-conditioning agent and is proposed to stimulate the production of extracellular matrix (ECM) proteins, leading to a reduction in wrinkles and an improvement in skin firmness and elasticity.[5][6][7]
To effectively study the biological activity of this compound, it is crucial to use an in vitro model that reflects the complex interactions within the skin. The skin's dermis and epidermis are in constant communication, primarily between fibroblasts and keratinocytes. Fibroblasts are the main producers of ECM components like collagen and elastin, while keratinocytes regulate fibroblast activity through the secretion of signaling molecules. A co-culture system of these two cell types provides a more physiologically relevant environment than monocultures for assessing the effects of active ingredients.
This application note provides a detailed experimental design and protocols for investigating the effects of this compound on ECM production and associated gene expression using an indirect co-culture model of human dermal fibroblasts (HDFs) and human epidermal keratinocytes (HEKa).
Hypothesized Signaling Pathway
The proposed mechanism of action for this compound involves its ability to act as a matrikine, a peptide derived from ECM breakdown that signals cellular responses. By mimicking these natural fragments, it is hypothesized to stimulate fibroblasts to upregulate the synthesis of key ECM proteins.
Caption: Hypothesized signaling cascade of this compound in fibroblasts.
Experimental Design and Workflow
The experimental strategy employs an indirect, non-contact co-culture system using Transwell® inserts. This setup allows for paracrine signaling between keratinocytes and fibroblasts without direct cell-to-cell contact, mimicking the communication between the epidermis and dermis.
Caption: Overall experimental workflow for co-culture analysis.
Experimental Protocols
Protocol 1: Establishment of Keratinocyte-Fibroblast Co-Culture Model
This protocol describes the setup of an indirect co-culture system.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Primary Human Epidermal Keratinocytes (HEKa)
-
Fibroblast Growth Medium (FGM)
-
Keratinocyte Growth Medium (KGM)
-
Co-culture medium (e.g., CnT-Prime Co-Culture Medium, CnT-PR-CC)[8]
-
6-well plates
-
6-well Transwell® inserts with 0.4 µm pore size
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture HDFs and HEKa separately in their respective growth media until they reach 80-90% confluency.
-
Harvest HDFs using Trypsin-EDTA and seed them into the wells of a 6-well plate at a density of 5 x 10⁴ cells/well in 2 mL of FGM.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
Harvest HEKa and seed them onto the apical side of the Transwell® inserts at a density of 1 x 10⁵ cells/insert in 1 mL of KGM.
-
After 24 hours of HDF incubation, aspirate the FGM from the wells.
-
Gently place the HEKa-seeded inserts into the HDF-containing wells.
-
Add 2 mL of fresh co-culture medium to the basolateral compartment (the well) and 1 mL to the apical compartment (the insert).
-
Incubate the co-culture system for another 24 hours to allow for equilibration before starting the treatment.
Protocol 2: this compound Treatment
Materials:
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., sterile DMSO)
-
Positive control (e.g., TGF-β1, 10 ng/mL)
-
Established co-culture plates
-
Fresh co-culture medium
Procedure:
-
Prepare serial dilutions of this compound in co-culture medium to achieve final concentrations for testing (e.g., 1, 5, 10, 25 µM).
-
Prepare a vehicle control medium containing the same final concentration of the vehicle as the highest peptide concentration.
-
Prepare a positive control medium containing TGF-β1.
-
Aspirate the existing medium from both the apical and basolateral compartments of the equilibrated co-culture wells.
-
Add the treatment media (this compound dilutions, vehicle control, positive control) to the basolateral compartment (2 mL) and the apical compartment (1 mL). Assign each condition to triplicate wells.
-
Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.
Protocol 3: Quantification of Total Collagen (Sirius Red Assay)
This protocol quantifies total collagen deposited in the extracellular matrix and secreted into the supernatant. The protocol is adapted for adherent cell cultures.[9]
Materials:
-
Conditioned media and cell layers from the co-culture experiment
-
PBS
-
Sirius Red/Fast Green Staining Solution
-
Dye Extraction Buffer (0.1 M NaOH)
-
Microplate reader
Procedure:
-
Sample Collection: Collect the conditioned medium (supernatant) from the basolateral compartment and store at -80°C for later analysis.
-
Cell Layer Staining: a. Gently wash the cell layers in the wells twice with PBS. b. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes. c. Wash the wells twice with PBS. d. Add 1 mL of Sirius Red/Fast Green Staining Solution to each well and incubate for 30-60 minutes at room temperature. e. Remove the staining solution and wash thoroughly with distilled water to remove unbound dye.
-
Dye Elution: a. Add 1 mL of Dye Extraction Buffer to each well. b. Incubate on a shaker for 10-15 minutes to elute the bound dye.
-
Absorbance Measurement: a. Transfer 200 µL of the eluate from each well to a 96-well plate. b. Read the absorbance at 540 nm (for Sirius Red/collagen) and 605 nm (for Fast Green/non-collagenous protein).
-
Calculation: Calculate the amount of collagen based on the absorbance values and normalize to non-collagenous protein content to account for variations in cell number.[9]
Protocol 4: Measurement of Secreted Factors (ELISA)
This protocol is for quantifying specific proteins in the collected cell culture supernatant.[10]
Materials:
-
Conditioned media collected in Protocol 3
-
ELISA kits for Pro-Collagen Type I, Elastin, and TGF-β1
-
Microplate reader
Procedure:
-
Centrifuge the collected conditioned media at 1,500 rpm for 10 minutes at 4°C to remove any cell debris.[10][11]
-
Perform the ELISA for each target protein according to the manufacturer's specific kit instructions.
-
A general workflow includes: a. Adding standards and samples to the pre-coated microplate. b. Incubating with a biotin-conjugated detection antibody. c. Adding streptavidin-HRP conjugate. d. Adding a substrate solution (e.g., TMB) to develop color. e. Stopping the reaction and measuring the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentration of each protein in the samples by interpolating from the standard curve.
Protocol 5: Gene Expression Analysis (RT-qPCR)
This protocol measures the relative expression of target genes in both fibroblasts and keratinocytes.
Materials:
-
Cell layers from the co-culture experiment
-
RNA lysis buffer (e.g., TRIzol)
-
RNA purification kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (COL1A1, COL3A1, ELN, TGFB1) and a housekeeping gene (GAPDH or RPLP0)
-
RT-qPCR instrument
Procedure:
-
RNA Isolation: a. Remove the Transwell® inserts (containing HEKa). b. Lyse the HDFs directly in the well by adding RNA lysis buffer. c. Lyse the HEKa on the insert by adding lysis buffer to the apical compartment. d. Isolate total RNA from both cell types separately using an RNA purification kit according to the manufacturer's protocol.[12]
-
cDNA Synthesis: a. Quantify the RNA concentration and assess its purity. b. Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.[12]
-
RT-qPCR: a. Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template. b. Run the reaction on a real-time PCR system using a standard thermal cycling protocol.
-
Data Analysis: a. Determine the threshold cycle (Ct) for each gene. b. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.[12]
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Data should be presented as mean ± standard deviation (SD) for at least three biological replicates. Statistical significance can be determined using an appropriate test (e.g., one-way ANOVA with post-hoc analysis).
Table 1: Effect of this compound on Total Collagen Production
| Treatment Group | Concentration (µM) | Collagen (µ g/well ) | Fold Change vs. Vehicle | p-value |
|---|---|---|---|---|
| Vehicle Control | - | Mean ± SD | 1.0 | - |
| This compound | 1 | Mean ± SD | X.X | <0.05 |
| This compound | 5 | Mean ± SD | X.X | <0.01 |
| This compound | 10 | Mean ± SD | X.X | <0.001 |
| This compound | 25 | Mean ± SD | X.X | <0.001 |
| Positive Control (TGF-β1) | 10 ng/mL | Mean ± SD | X.X | <0.001 |
Table 2: Effect of this compound on Secreted Protein Levels (pg/mL)
| Treatment Group | Concentration (µM) | Pro-Collagen I (pg/mL) | Elastin (pg/mL) | TGF-β1 (pg/mL) |
|---|---|---|---|---|
| Vehicle Control | - | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 5 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 25 | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control (TGF-β1) | 10 ng/mL | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Effect of this compound on Relative Gene Expression in HDFs (Fold Change)
| Treatment Group | Concentration (µM) | COL1A1 (Fold Change) | ELN (Fold Change) | TGFB1 (Fold Change) |
|---|---|---|---|---|
| Vehicle Control | - | 1.0 ± SD | 1.0 ± SD | 1.0 ± SD |
| This compound | 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 5 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 25 | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control (TGF-β1) | 10 ng/mL | Mean ± SD | Mean ± SD | Mean ± SD |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cir-safety.org [cir-safety.org]
- 3. corepeptides.com [corepeptides.com]
- 4. Palmitoyl Tripeptide-1 (Explained + Products) [incidecoder.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. procoal.co.uk [procoal.co.uk]
- 7. Myristoyl tripeptide-31 in skincare, What is? | Lesielle [lesielle.com]
- 8. cellntec.com [cellntec.com]
- 9. benchchem.com [benchchem.com]
- 10. ELISA Protocol [protocols.io]
- 11. fn-test.com [fn-test.com]
- 12. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Myristoyl Tripeptide-1 solubility in aqueous solutions
Welcome to the technical support center for Myristoyl Tripeptide-1. This resource is designed for researchers, scientists, and formulation professionals to provide guidance on overcoming solubility challenges with this lipopeptide in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter while trying to dissolve this compound.
Q1: I added this compound powder to water/buffer at neutral pH, and it's not dissolving. What should I do?
A1: This is expected behavior. This compound is a lipopeptide, meaning it has a fatty acid chain (myristic acid) attached to a peptide backbone (Tripeptide-1).[1][2] This "lipo-" modification makes the molecule significantly hydrophobic and poorly soluble in neutral aqueous solutions.[3]
Recommended Actions:
-
Do not discard the sample. The peptide can likely be dissolved using the correct procedure.
-
Proceed to the recommended dissolution protocols below, starting with a pH adjustment or the use of a co-solvent.
Q2: My peptide solution is cloudy or has visible particles after attempting to dissolve it. What does this mean?
A2: A cloudy or heterogeneous appearance indicates that the peptide has not fully dissolved and may be forming aggregates or is present as a suspension. This can lead to inaccurate concentration measurements and reduced biological activity.
Recommended Actions:
-
Sonication: Use a bath sonicator to apply ultrasonic energy. This can help break up aggregates and improve dissolution.[2] Sonicate in short bursts (e.g., 30-60 seconds) and cool the sample on ice in between to prevent heating, which could degrade the peptide.[4]
-
Gentle Warming: Gently warm the solution to a maximum of 40°C.[5] Increased temperature can sometimes improve the solubility of peptides. Do not overheat, as this can cause degradation.
-
Re-evaluation of Solvent System: If the above methods fail, the solvent system is likely inappropriate for the desired concentration. You may need to increase the amount of co-solvent or adjust the pH more significantly. Consider centrifuging the solution to pellet the undissolved material and re-dissolving the pellet using a stronger solvent system as outlined in the protocols below.
Q3: I successfully dissolved the peptide in an organic co-solvent, but it precipitated when I diluted it with my aqueous buffer. How can I prevent this?
A3: This is a common issue when working with hydrophobic peptides. The peptide is soluble in the organic solvent but crashes out when the polarity of the solution increases significantly upon dilution.
Recommended Actions:
-
Slow, Dropwise Addition: When diluting, add the aqueous buffer very slowly to the peptide/co-solvent mixture while vortexing or stirring continuously.[6] This gradual change in solvent polarity can help keep the peptide in solution.
-
Change Dilution Order: Alternatively, add the concentrated peptide/co-solvent solution dropwise into the full volume of the stirring aqueous buffer.[6] This ensures that the peptide is immediately dispersed in the final volume, which can sometimes prevent localized concentration spikes that lead to precipitation.
-
Increase Co-solvent in Final Solution: You may need a higher percentage of the organic co-solvent in your final working solution. However, always consider the tolerance of your experimental system (e.g., cell culture) to the solvent. For most cell-based assays, a final DMSO concentration of 0.5% to 1% is the maximum acceptable limit.[2][6]
Experimental Protocols
Protocol 1: Dissolution via pH Adjustment
This compound, with a likely amino acid sequence of Glycyl-Histidyl-Lysine (GHK), has two basic residues (Histidine and Lysine).[7] These residues will become protonated and carry a positive charge at an acidic pH, which increases the peptide's interaction with water and enhances solubility.
Methodology:
-
Preparation: Bring the lyophilized peptide powder to room temperature before opening the vial.
-
Initial Test: It is recommended to first test the solubility on a small portion of the peptide.[4]
-
Solvent Addition: Reconstitute the peptide in a small volume of sterile, distilled water to create a slurry.
-
pH Adjustment: Add an acidic solution, such as 10% acetic acid, dropwise while stirring until the peptide dissolves.[6][8] Monitor the solution for clarity.
-
Dilution: Once the peptide is fully dissolved, you can dilute the solution to the desired final concentration using your target aqueous buffer.
-
Final pH Check: Check the pH of the final solution and adjust if necessary for your experiment. Be aware that increasing the pH back towards neutral may cause the peptide to precipitate.
Protocol 2: Dissolution Using an Organic Co-Solvent
This is the recommended method for highly hydrophobic peptides.
Methodology:
-
Preparation: Allow the lyophilized peptide powder to reach room temperature. Briefly centrifuge the vial to ensure all the powder is at the bottom.[4]
-
Co-Solvent Selection: Choose a biocompatible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in assays.[4][6] Other options include Dimethylformamide (DMF) or ethanol.
-
Initial Dissolution: Add a minimal amount of the pure organic co-solvent (e.g., 50-100 µL of DMSO) to the peptide powder to create a concentrated stock solution.[6] Ensure the peptide is completely dissolved. Sonication can be used to aid this step.
-
Aqueous Dilution: Add your desired aqueous buffer to the concentrated stock solution. This should be done slowly and dropwise while continuously stirring or vortexing the solution.[6]
-
Final Concentration: Continue to add the aqueous buffer until the final desired peptide concentration is reached. If the solution becomes cloudy, you have exceeded the solubility limit for that specific co-solvent/buffer ratio.
Quantitative Data Summary
| Solvent | Estimated Solubility of Acylated Peptides | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [9] |
| Ethanol | ~30 mg/mL | [9] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [9] |
| Water / Buffer (Neutral pH) | Very Low / Insoluble | [3] |
Table 1: Estimated solubility of acylated tripeptides based on data for Palmitoyl Tripeptide-1.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound solutions? A: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q: Can I use heat to dissolve the peptide? A: Gentle warming up to 40°C can be used to aid dissolution.[5] However, excessive heat can cause peptide degradation and should be avoided.
Q: The peptide sequence contains Histidine and Lysine. How does this affect solubility? A: Histidine and Lysine are basic amino acids. At a pH below their pKa (approximately 6.0 for Histidine and 10.5 for Lysine), their side chains will be positively charged. This charge increases the peptide's overall polarity, making it more soluble in acidic aqueous solutions. This is the principle behind Protocol 1.[6]
Q: My experiment is highly sensitive to organic solvents like DMSO. What are my options? A: If your assay cannot tolerate DMSO, first attempt the pH adjustment protocol. If that is not compatible, you can try other organic solvents like ethanol, which may be more easily removed or better tolerated. Another advanced option for formulation is the use of solubilizing agents like cyclodextrins or non-ionic surfactants, though this requires significant formulation development.
Q: How does this compound differ from Palmitoyl Tripeptide-1 in terms of solubility? A: Myristic acid (C14) is slightly shorter than palmitic acid (C16). Generally, a shorter fatty acid chain results in slightly higher aqueous solubility. Therefore, this compound may be marginally more soluble than Palmitoyl Tripeptide-1, but it should still be treated as a hydrophobic, water-insoluble peptide.
Visualizations
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. jpt.com [jpt.com]
- 3. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. lifetein.com [lifetein.com]
- 7. This compound | GHK三肽 | MCE [medchemexpress.cn]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. avenalab.com [avenalab.com]
Technical Support Center: Optimizing Myristoyl Tripeptide-1 Concentration for Cell Proliferation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Myristoyl Tripeptide-1 in cell proliferation assays. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cells?
A1: this compound is a synthetic peptide where the tripeptide-1 (GHK - Glycyl-L-Histidyl-L-Lysine) is attached to myristic acid, a fatty acid. This myristoylation is intended to enhance the peptide's bioavailability and skin penetration. Tripeptide-1 is a fragment of type I collagen and is believed to stimulate the synthesis of extracellular matrix (ECM) proteins, such as collagen.[1][2] Therefore, it is anticipated to promote cell proliferation, particularly in cell types like fibroblasts that are responsible for ECM production.[1]
Q2: What is a recommended starting concentration for this compound in a cell proliferation assay?
A2: The optimal concentration of this compound can vary depending on the cell type and specific experimental conditions. Based on studies with structurally similar peptides like Palmitoyl Tripeptide-1, a broad dose-response experiment is recommended. A suggested starting range for optimization is between 0.1 µM and 10 µM.[3] For some applications, concentrations as low as 0.5 µM have been shown to stimulate collagen synthesis.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q3: How should I dissolve and store this compound?
A3: Due to its hydrophobic myristoyl group, this compound may have limited solubility in aqueous solutions. It is recommended to first dissolve the lyophilized peptide in a small amount of a sterile, high-purity organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. For cell-based assays, this stock solution should then be serially diluted in your cell culture medium to the final working concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.1%. Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Which cell proliferation assay is most suitable for use with this compound?
A4: Several colorimetric assays are suitable for assessing cell proliferation in response to this compound. Indirect methods that measure metabolic activity, such as the MTT, XTT, and WST-1 assays, are commonly used due to their high-throughput nature and sensitivity. These assays measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product. The choice of assay may depend on the specific cell type and experimental setup.
Experimental Protocols
Protocol: MTT Assay for Cell Proliferation
This protocol provides a general guideline for performing an MTT assay to determine the effect of this compound on cell proliferation.
Materials:
-
Cells of interest (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Peptide Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free or low-serum medium to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest peptide concentration.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on Fibroblast Proliferation (48h Incubation)
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Proliferation (Relative to Control) |
| 0 (Vehicle Control) | 0.45 ± 0.03 | 100% |
| 0.1 | 0.50 ± 0.04 | 111% |
| 0.5 | 0.62 ± 0.05 | 138% |
| 1 | 0.75 ± 0.06 | 167% |
| 5 | 0.81 ± 0.07 | 180% |
| 10 | 0.78 ± 0.06 | 173% |
Note: This is example data and actual results may vary.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or low cell proliferation observed | 1. Suboptimal peptide concentration. | Perform a wider dose-response study (e.g., 0.01 µM to 50 µM). |
| 2. Peptide instability or degradation. | Prepare fresh stock solutions. Aliquot and store properly at -80°C. Avoid repeated freeze-thaw cycles. | |
| 3. Insufficient incubation time. | Increase the incubation time with the peptide (e.g., 48h, 72h). | |
| 4. Cell health issues. | Use cells at a low passage number and ensure they are healthy and in the exponential growth phase before starting the experiment. | |
| High variability between replicate wells | 1. Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. |
| 2. Pipetting errors. | Use calibrated pipettes and be consistent with your pipetting technique. | |
| 3. Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Observed cytotoxicity at higher concentrations | 1. Peptide-induced toxicity. | This is possible. Determine the cytotoxic concentration range and use concentrations below this threshold for proliferation studies. |
| 2. High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is below 0.1%. | |
| Precipitation of the peptide in the culture medium | 1. Poor peptide solubility in aqueous media. | Ensure the peptide is fully dissolved in the DMSO stock before diluting into the culture medium. Add the peptide stock to the medium while gently vortexing. |
Mandatory Visualizations
Signaling Pathways
This compound is suggested to stimulate extracellular matrix production by activating the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1]
Caption: Proposed TGF-β signaling pathway activated by this compound.
Experimental Workflow
Caption: General workflow for a cell proliferation assay using this compound.
Troubleshooting Logic
Caption: A logical guide for troubleshooting cell proliferation assays.
References
troubleshooting inconsistent results in Myristoyl Tripeptide-1 experiments
Welcome to the technical support center for Myristoyl Tripeptide-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during their experiments with this lipopeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a synthetic lipopeptide, consisting of the fatty acid, myristic acid, linked to a tripeptide (Glycine-Histidine-Lysine or GHK). The myristoyl group enhances its lipophilicity, which is thought to improve its penetration through the skin barrier and interaction with cell membranes.[1][2] The tripeptide component is believed to mimic fragments of extracellular matrix (ECM) proteins.[3] It is hypothesized to stimulate signaling pathways in dermal fibroblasts that lead to the increased synthesis of collagen and other ECM components, making it a subject of interest in skin aging and wound healing research.
Q2: What are the common sources of inconsistent results in peptide-based cell culture experiments?
Inconsistent results in peptide experiments can stem from several factors:
-
Peptide Quality and Purity: Contaminants from the synthesis process, such as trifluoroacetic acid (TFA), can affect cell viability and proliferation.[4] The net peptide content of a lyophilized powder can also vary.
-
Solubility and Stability: this compound's lipophilic nature can lead to challenges with solubility in aqueous cell culture media, potentially causing precipitation or aggregation. Peptides in solution may also degrade over time, especially with repeated freeze-thaw cycles.[4][5]
-
Cell Culture Conditions: Variations in cell passage number, confluency, serum concentration, and general cell health can significantly impact the cellular response to peptide treatment.
-
Experimental Technique: Pipetting errors, improper storage of peptide stocks, and inconsistencies in assay protocols can all contribute to variability.[6]
Q3: How should I properly dissolve and store this compound?
Due to its lipophilic myristoyl group, this compound may not be readily soluble in aqueous buffers like PBS. It is often recommended to first dissolve the peptide in a small amount of a sterile, organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.1%).
For storage, lyophilized peptide should be kept at -20°C or colder, protected from light.[4] Once dissolved, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide, and store these at -80°C.[4]
Troubleshooting Guides
Issue 1: Low or No Cellular Response to this compound
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | - Use a fresh aliquot of the peptide stock solution. - Avoid repeated freeze-thaw cycles of the stock solution.[4] - Ensure proper storage conditions (-20°C or -80°C, protected from light).[4] |
| Incorrect Peptide Concentration | - Verify the calculation of the peptide concentration, considering the net peptide content if provided by the manufacturer. - Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay. |
| Poor Peptide Bioavailability | - Ensure the peptide is fully dissolved in the culture medium. The lipophilic nature of this compound may lead to aggregation.[5] Consider preparing fresh dilutions for each experiment. - If using serum-containing media, consider potential interactions between the peptide and serum proteins. You may test the peptide in serum-free media for a short duration.[7] |
| Cellular Health and Responsiveness | - Use cells at a consistent and optimal passage number and confluency. - Regularly check for mycoplasma contamination. - Ensure the cells are healthy and actively proliferating before starting the experiment. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Peptide Dosing | - Ensure thorough mixing of the peptide stock solution before each use. - Use calibrated pipettes and proper pipetting techniques to minimize volume errors. - Prepare a master mix of the treatment medium to add to all replicate wells. |
| Uneven Cell Seeding | - Ensure a single-cell suspension before seeding to avoid clumps. - Gently swirl the plate after seeding to ensure an even distribution of cells. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the peptide and affect cell growth. Fill the outer wells with sterile PBS or media. |
| Peptide Precipitation | - Visually inspect the culture wells under a microscope after adding the peptide to check for any signs of precipitation.[7] - If precipitation is observed, try lowering the working concentration of the peptide or adjusting the solvent and dilution method. |
Issue 3: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High Concentration of Organic Solvent | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the cytotoxic threshold for your cell line (typically <0.1%). Run a solvent control to verify. |
| Peptide Purity Issues | - Contaminants from peptide synthesis, such as TFA, can be cytotoxic.[4] Consider using a higher purity grade of the peptide or requesting TFA removal service from the supplier. |
| Peptide Aggregation | - Aggregated peptides can sometimes induce cytotoxic responses. Ensure the peptide is fully solubilized. |
| Endotoxin Contamination | - Endotoxins (lipopolysaccharides) can be present in peptide preparations and can cause inflammatory responses and cell death.[4] Use endotoxin-free reagents and consider testing the peptide for endotoxin levels. |
Experimental Protocols
Protocol 1: Fibroblast Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on the viability of human dermal fibroblasts.
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8][9]
-
Peptide Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Further dilute the stock solution in complete growth medium to prepare a range of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if desired.
-
Remove the medium from the cells and replace it with 100 µL of the prepared treatment media.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Analysis of Collagen Gene Expression by qRT-PCR
This protocol outlines the steps to quantify the expression of collagen type I (COL1A1) in fibroblasts treated with this compound.
-
Cell Culture and Treatment:
-
Seed human dermal fibroblasts in 6-well plates at a density that will result in 70-80% confluency at the time of RNA extraction.
-
After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.
-
Incubate for 24-48 hours.
-
-
RNA Extraction:
-
Wash the cells with sterile PBS and lyse the cells directly in the wells using a suitable lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for COL1A1 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.
-
Perform the qRT-PCR using a standard thermal cycling protocol.
-
Primer Sequences (Example):
-
COL1A1 Forward: 5'-GTCACCCTGGAGACAGGAAA-3'
-
COL1A1 Reverse: 5'-CCAGCTTCTCCATCTTGCCA-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of COL1A1 to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Quantitative Data
The following table presents hypothetical data, structured based on published results for similar peptides, to illustrate the expected outcome of a successful experiment measuring the effect of this compound on collagen gene expression.
| Treatment Group | Concentration | Relative COL1A1 Gene Expression (Fold Change ± SD) |
| Vehicle Control | - | 1.00 ± 0.12 |
| This compound | 1 µM | 1.85 ± 0.21 |
| This compound | 10 µM | 2.63 ± 0.35 |
| This compound | 50 µM | 2.48 ± 0.29 |
Note: This data is for illustrative purposes only and should be replaced with actual experimental results.
Visualizations
Signaling Pathways
This compound is thought to exert its effects on fibroblasts primarily through the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a key regulator of extracellular matrix protein synthesis. It may also influence other pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Proposed activation of the TGF-β signaling pathway by this compound in fibroblasts.
Caption: Potential involvement of the MAPK/ERK signaling cascade in response to this compound.
Experimental Workflow
Caption: General experimental workflow for assessing the in vitro effects of this compound.
References
- 1. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. Myristoylation and Oligonucleotide Interaction Modulate Peptide and Protein Surface Properties: The Case of the HIV-1 Matrix Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Impact of solid lipid nanoparticles on 3T3 fibroblasts viability and lipid profile: The effect of curcumin and resveratrol loading - PMC [pmc.ncbi.nlm.nih.gov]
Myristoyl Tripeptide-1 stability issues in long-term cell culture
Welcome to the technical support center for Myristoyl Tripeptide-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in long-term cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this lipopeptide in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in long-term cell culture.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected cellular response over time. | Peptide Degradation: this compound may be degrading in the cell culture medium over the course of the experiment. Peptidases present in serum-containing media can cleave the peptide backbone. | 1. Replenish Peptide: For long-term cultures, replenish this compound with each media change. 2. Reduce Serum Concentration: If compatible with your cell line, consider reducing the serum percentage to decrease peptidase activity. 3. Use Serum-Free Media: If possible, adapt cells to a serum-free medium. 4. Perform Stability Check: Use HPLC or LC-MS to determine the concentration of intact peptide in your culture supernatant over time (see Experimental Protocols). |
| Precipitation or cloudiness observed in the culture medium after adding this compound. | Poor Solubility: The myristoyl group increases hydrophobicity, which can lead to solubility issues in aqueous media, especially at high concentrations or in certain buffer systems. | 1. Optimize Solubilization: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO before diluting it into the culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). 2. Warm the Medium: Gently warm the culture medium to 37°C before adding the peptide stock solution while vortexing to aid dispersion. 3. Sonication: Briefly sonicate the stock solution to aid dissolution before adding it to the medium. |
| Variability in results between experimental replicates. | Inconsistent Peptide Concentration: This could be due to improper dissolution, adsorption to plasticware, or degradation during storage. | 1. Standardize Stock Preparation: Follow a consistent protocol for preparing and aliquoting the peptide stock solution. 2. Use Low-Binding Plasticware: Utilize low-protein-binding tubes and pipette tips to minimize loss of the lipopeptide. 3. Aliquot and Store Properly: Store stock solutions in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Unexpected changes in cell morphology or viability. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the peptide can be toxic to cells. Peptide Aggregation: Aggregates of the lipopeptide may have cytotoxic effects. | 1. Perform Solvent Control: Include a vehicle control in your experiments with the same final concentration of the solvent used for the peptide stock. 2. Ensure Complete Dissolution: Visually inspect the stock solution and the final culture medium to ensure there are no visible precipitates. 3. Titrate Peptide Concentration: Determine the optimal, non-toxic working concentration of this compound for your specific cell line through a dose-response experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C?
Q2: How can I assess the stability of this compound in my specific cell culture setup?
You can monitor the concentration of the intact peptide over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for this is provided in the "Experimental Protocols" section. This will allow you to determine the degradation kinetics in your specific medium and with your cell line.
Q3: What are the primary degradation pathways for this compound in cell culture?
The primary degradation pathways for peptides in cell culture are enzymatic cleavage by proteases and peptidases present in the serum and secreted by the cells.[1] The peptide bonds of Tripeptide-1 (Gly-His-Lys) can be hydrolyzed. The myristoyl-glycine amide bond might also be susceptible to cleavage.
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in a sterile, organic solvent such as dimethyl sulfoxide (DMSO). This stock solution should be aliquoted into single-use volumes in low-protein-binding tubes and stored at -80°C to minimize degradation from repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in pre-warmed culture medium.
Q5: Can the myristoyl group affect the peptide's interaction with cells?
Yes, the myristoyl group is a fatty acid that increases the lipophilicity of the peptide. This can enhance its interaction with the cell membrane and may facilitate its uptake by cells.[2]
Data Presentation
As direct stability data for this compound in long-term cell culture is not available, the following table presents representative stability data for other peptides in cell culture supernatants containing serum to illustrate potential degradation rates. This data should be used as a general guide, and it is highly recommended to perform a stability study for this compound under your specific experimental conditions.
Table 1: Representative Half-Life of Peptides in Different Cell Culture Supernatants
| Peptide | Cell Line Supernatant | Medium Composition | Half-Life (hours) |
| Peptide 1 (Tam-labeled) | HEK-293 | DMEM + 15% FBS | > 48 |
| Peptide 2 (Tam-labeled) | HEK-293 | DMEM + 15% FBS | 23.3 |
| Peptide 3 (Tam-labeled) | HEK-293 | DMEM + 15% FBS | > 48 |
| Peptide 4 (Tam-labeled) | HEK-293 | DMEM + 15% FBS | 57.1 |
| Peptide 1 (Tam-labeled) | Calu-3 | DMEM/Ham's F12 + 0.1% casein | > 48 |
| Peptide 2 (Tam-labeled) | Calu-3 | DMEM/Ham's F12 + 0.1% casein | 19.5 |
| Peptide 3 (Tam-labeled) | Calu-3 | DMEM/Ham's F12 + 0.1% casein | 15.8 |
| Peptide 4 (Tam-labeled) | Calu-3 | DMEM/Ham's F12 + 0.1% casein | 14.8 |
Data adapted from a study on Tam-labeled peptides to demonstrate variability in stability based on peptide sequence and cell type.[3]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Supernatant by RP-HPLC
This protocol outlines a method to determine the stability of this compound in your cell culture medium over time.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium (with or without serum)
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
0.22 µm syringe filters
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will not lead to overconfluence during the experiment. Allow cells to adhere overnight.
-
Incubation with Peptide:
-
Prepare the working solution of this compound by diluting the stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM).
-
Include a "cell-free" control by adding the peptide to medium in wells without cells to distinguish between enzymatic and chemical degradation.
-
Replace the existing medium in the wells with the medium containing this compound.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the culture supernatant from both the cell-containing wells and the cell-free control wells.
-
Immediately process the samples to stop any further degradation. A common method is to add an equal volume of a precipitation solution (e.g., acetonitrile with 0.1% TFA) to the supernatant, vortex, and centrifuge to pellet proteins.
-
-
Sample Preparation for HPLC:
-
Collect the supernatant after protein precipitation.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 280 nm
-
Gradient: Develop a suitable gradient to separate the intact this compound from potential degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of remaining peptide.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tripeptide-1 (GHK) in Collagen Synthesis
This compound is composed of Myristic acid and Tripeptide-1 (Gly-His-Lys or GHK). GHK is known to stimulate the synthesis of extracellular matrix components, including collagen. One of the key pathways it is thought to modulate is the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[4][5][6]
Caption: GHK-mediated activation of the TGF-β signaling pathway to promote collagen synthesis.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of this compound in a cell culture experiment.
Caption: Workflow for assessing this compound stability in cell culture.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues encountered with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marciorubin.com.br [marciorubin.com.br]
- 6. Tripeptide-1 (GHK peptide) Derivatives List | Cosmetic Ingredients Guide [ci.guide]
Technical Support Center: Quantification of Myristoyl Tripeptide-1 in Cell Lysates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for quantifying Myristoyl Tripeptide-1 in cell lysates. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to address common challenges encountered during the analytical workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound, providing potential causes and recommended solutions in a structured question-and-answer format.
Question: Why am I observing low or no recovery of this compound from my cell lysate?
Answer: Low recovery of this lipophilic peptide is a common issue. The myristoyl group significantly increases its hydrophobicity, leading to several potential problems during sample preparation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Cell Lysis | Use a lysis buffer containing detergents (e.g., 0.1% SDS) and employ mechanical disruption methods such as sonication or freeze-thaw cycles to ensure complete release of intracellular contents.[1] |
| Protein Binding | The hydrophobic myristoyl group can cause the peptide to bind to abundant cellular proteins. To mitigate this, a protein precipitation step with a high concentration of organic solvent (e.g., acetonitrile) is crucial. Denaturing agents like urea or guanidine HCl can also be used.[2] |
| Non-Specific Binding to Labware | This compound can adhere to glass and certain plastic surfaces. Use low-binding polypropylene tubes and pipette tips throughout the sample preparation process to minimize loss.[2] |
| Poor Solubility in Aqueous Buffers | After extraction, resuspend the dried peptide extract in a solution with a sufficient percentage of organic solvent (e.g., 50% acetonitrile) to ensure complete solubilization before LC-MS/MS analysis. |
| Inefficient Extraction | Due to its lipophilic nature, a simple aqueous buffer extraction will be inefficient. Use an organic solvent-based extraction method. A common approach is a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) with a C18 cartridge. |
Question: I am observing high variability in my quantitative results between replicates. What are the likely sources of this imprecision?
Answer: High variability in quantitative analysis often points to inconsistencies in the sample preparation workflow or issues with the analytical instrumentation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Each step of the protocol, from cell lysis to final extraction, must be performed with high precision. Ensure accurate and consistent pipetting of all reagents, especially the internal standard. Automating sample preparation can reduce variability.[3] |
| Matrix Effects | Co-eluting substances from the cell lysate can suppress or enhance the ionization of this compound in the mass spectrometer. Optimize the chromatographic separation to resolve the analyte from interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[4] |
| Internal Standard Issues | If using an internal standard, ensure it is added at the very beginning of the sample preparation process to account for variability in all subsequent steps.[4] The choice of internal standard is critical; an ideal choice is a stable isotope-labeled version of this compound. |
| LC-MS/MS System Instability | Check the stability of the LC-MS/MS system by injecting a standard solution multiple times to assess the reproducibility of the peak area and retention time. If variability is high, the system may require maintenance or recalibration. |
Frequently Asked Questions (FAQs)
1. What is the recommended analytical technique for quantifying this compound in cell lysates?
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in complex biological matrices like cell lysates.[5][6] This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations. The use of Multiple Reaction Monitoring (MRM) mode enhances the specificity of detection.[7]
2. How do I choose an appropriate internal standard for the quantification of this compound?
The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., with 13C or 15N labeled amino acids).[3][5] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, thus effectively correcting for matrix effects and procedural losses.[4][8] If a SIL version is not commercially available, custom synthesis is a viable option.[5][9][10]
3. What are the expected challenges when developing an LC-MS/MS method for a lipopeptide like this compound?
The primary challenges stem from the lipophilic nature of the myristoyl group, which can lead to:
-
Poor solubility in aqueous solutions.
-
Strong binding to proteins and surfaces.[2]
-
Carryover on the LC column.
-
Potential for aggregation.
These challenges can be addressed through careful optimization of sample preparation, chromatographic conditions, and the use of appropriate solvents.[11]
4. Can I predict the MRM transitions for this compound?
Yes, software tools like Skyline can be used to predict potential MRM transitions for this compound in silico.[8][12][13][14] These tools allow you to input the peptide sequence and modification (myristoylation) to generate a list of precursor and product ions. However, these predicted transitions must be experimentally verified and optimized for collision energy to achieve the best sensitivity.[6][13]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantification of this compound.
Protocol 1: Cell Lysis and Protein Precipitation
-
Cell Pellet Collection: Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 100 µL per 1 million cells) containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, and a protease inhibitor cocktail.
-
Internal Standard Spiking: Add the stable isotope-labeled this compound internal standard to the lysate at a known concentration.
-
Homogenization: Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell disruption.
-
Protein Precipitation: Add 4 volumes of ice-cold acetonitrile to the lysate. Vortex vigorously for 1 minute.
-
Centrifugation: Incubate at -20°C for 2 hours to facilitate protein precipitation, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing this compound to a new low-binding microcentrifuge tube.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition Determination:
-
Predict potential precursor and product ions for both this compound and its stable isotope-labeled internal standard using software like Skyline.
-
Experimentally determine the most abundant and stable fragment ions by infusing a standard solution of the peptide into the mass spectrometer and performing a product ion scan.
-
Optimize the collision energy for each MRM transition to maximize the signal intensity.
-
-
Data Analysis: Quantify the amount of this compound in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
-
Visualizations
Signaling Pathway
This compound is suggested to be involved in extracellular matrix (ECM) remodeling, a process often influenced by the Transforming Growth Factor-beta (TGF-β) signaling pathway.[15]
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the quantification of this compound in cell lysates.
Caption: Workflow for this compound quantification.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues during the quantification process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. STABLE ISOTOPE LABELED (SIL) PEPTIDES | Buchem BV [buchem.com]
- 4. mdpi.com [mdpi.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. lcms.cz [lcms.cz]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. lifetein.com [lifetein.com]
- 10. ClearPoint™ Peptides – Heavy Isotope Labeled | AnaSpec [anaspec.com]
- 11. Relaxin and Extracellular Matrix Remodeling: Mechanisms and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciex.jp [sciex.jp]
- 13. sciex.com [sciex.com]
- 14. Start Page: /home/software/Skyline [skyline.ms]
- 15. Extracellular Matrix Signaling in Morphogenesis and Repair - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for Myristoyl Tripeptide-1 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving Myristoyl Tripeptide-1.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for this compound can vary depending on the cell type and the specific endpoint being measured. Studies on myristoylated peptides suggest that membrane association is rapid, reaching a maximum within 30 minutes, with cellular uptake occurring within a similar timeframe.[1] For signaling pathway activation, a shorter incubation time (e.g., 30 minutes to 6 hours) may be sufficient. For endpoints that require changes in gene expression and protein synthesis, such as collagen production, a longer incubation period of 24 to 72 hours is generally recommended. It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound can range from nanomolar to micromolar concentrations. For example, the related peptide, Palmitoyl Tripeptide-1, has been shown to stimulate collagen synthesis at a concentration of 0.5 µM.[2] However, cytotoxicity should be assessed for each cell line. Studies on other myristoylated peptides have shown no adverse effects on cell viability at concentrations up to 100 µM.[1] A dose-response experiment is crucial to identify the optimal non-toxic concentration for your specific cell type and experimental goals.
Q3: this compound is difficult to dissolve. What is the recommended procedure for preparing a stock solution?
A3: Due to its lipophilic myristoyl group, this compound can be challenging to dissolve in aqueous solutions. It is recommended to first dissolve the peptide in a small amount of a sterile, cell-culture compatible organic solvent such as dimethyl sulfoxide (DMSO). Once dissolved, the stock solution can be added to the cell culture medium with gentle mixing. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am not observing the expected biological effect. What are some potential reasons?
A4: Several factors could contribute to a lack of observed effect:
-
Suboptimal Concentration or Incubation Time: As mentioned, a dose-response and time-course experiment is essential.
-
Peptide Quality: Ensure the purity and integrity of your this compound.
-
Cell Health and Passage Number: Use healthy, low-passage cells for your experiments. High passage numbers can lead to altered cellular responses.
-
Serum Interactions: Components in the serum of your culture medium could potentially interact with the peptide, affecting its availability and activity. Consider reducing the serum concentration or using a serum-free medium if your experiment allows.
Troubleshooting Guides
Guide 1: Poor or Inconsistent Cellular Uptake
| Symptom | Possible Cause | Suggested Solution |
| Low intracellular peptide concentration. | Incorrect solvent for stock solution: The peptide may have precipitated out of solution. | Prepare a fresh stock solution in 100% DMSO and add it to the medium with gentle vortexing. |
| Incubation temperature is too low: Cellular uptake of myristoylated peptides is temperature-dependent.[1] | Ensure experiments are conducted at 37°C. | |
| Inconsistent results between experiments. | Variable cell density: Different cell densities can lead to variations in the amount of peptide taken up per cell. | Standardize cell seeding density for all experiments. |
| Inconsistent incubation times: Even small variations in incubation time can affect uptake. | Use a timer and adhere strictly to the planned incubation periods. |
Guide 2: Observed Cytotoxicity
| Symptom | Possible Cause | Suggested Solution |
| Increased cell death or changes in cell morphology. | Peptide concentration is too high: While some myristoylated peptides are non-toxic up to 100 µM, this can be cell-type dependent.[1] | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. |
| Solvent toxicity: The organic solvent used to dissolve the peptide may be causing cytotoxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%). | |
| Contamination of peptide stock: The peptide stock solution may be contaminated with bacteria or fungi. | Filter-sterilize the peptide stock solution using a 0.22 µm syringe filter compatible with the solvent. |
Quantitative Data Summary
| Peptide | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Myristoylated fluorescent peptide | B lymphocyte cell line (BA/F3) | Not specified | 30 minutes | Maximum membrane association | [1] |
| Myristoylated peptide (ABL-ss-Myr) | B lymphocyte cell line (BA/F3) | Up to 100 µM | 30 minutes | No significant effect on cell viability | [1] |
| Palmitoyl Tripeptide-1 | Human Fibroblasts | 0.5 µM | Not specified | Strong signal of collagen synthesis | [2] |
| Palmitoyl Tripeptide-1 | Human Skin Samples | 5 ppm | 1 week (daily treatment) | Preservation and/or renewal of collagen | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the peptide is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell Treatment Protocol
-
Materials: Cultured cells, complete growth medium, this compound stock solution, sterile pipette tips.
-
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete growth medium. Mix thoroughly by gentle inversion.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, proceed with the desired downstream analysis (e.g., Western blot, qPCR, immunofluorescence).
-
Visualizations
References
Technical Support Center: Synthesis of High-Purity Myristoyl Tripeptide-1
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of high-purity Myristoyl Tripeptide-1.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low Yield of Crude this compound
-
Question: We are experiencing a significantly lower than expected yield of the crude peptide after cleavage from the resin. What are the potential causes and how can we troubleshoot this?
-
Answer: Low crude peptide yield in solid-phase peptide synthesis (SPPS) can be attributed to several factors. Here are the most common causes and their solutions:
-
Incomplete Fmoc Deprotection: If the Fmoc protecting group is not completely removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled, leading to truncated sequences.[1]
-
Solution: Increase the deprotection time or perform a double deprotection step. Ensure the piperidine solution is fresh, as it can degrade over time. A 20% solution of piperidine in DMF is commonly used.[2]
-
-
Poor Coupling Efficiency: The steric hindrance of certain amino acids or the formation of secondary structures on the resin can lead to incomplete coupling reactions, resulting in deletion sequences.[1] The hydrophobicity of the myristoyl group can also contribute to aggregation and reduced coupling efficiency.
-
Solution: Use a more potent coupling reagent like HATU or HBTU. Increase the coupling time or perform a double coupling.[3] For difficult couplings, consider using a higher temperature.
-
-
Peptide Aggregation: The growing peptide chain, especially with the hydrophobic myristoyl group, can aggregate on the solid support, hindering reagent access.[3][4]
-
Premature Cleavage: If using a highly acid-labile linker, premature cleavage of the peptide from the resin can occur during the synthesis.[1]
-
Solution: Choose a more robust linker that is stable to the repeated deprotection and coupling steps but can be cleaved under the final cleavage conditions.
-
-
Issue 2: Low Purity of Crude this compound
-
Question: Our crude this compound shows multiple peaks on the HPLC chromatogram, indicating low purity. What are the likely impurities and how can we minimize their formation?
-
Answer: The presence of multiple peaks in the crude product analysis points to the formation of various side products during synthesis. Here are the common impurities and strategies to mitigate them:
-
Deletion and Truncated Sequences: These arise from incomplete coupling and deprotection reactions, respectively.[6][7]
-
Solution: Optimize coupling and deprotection times and reagents as described in "Issue 1". The use of capping agents like acetic anhydride after the coupling step can block unreacted amino groups and prevent the formation of deletion sequences.
-
-
Oxidation of Histidine: The imidazole side chain of histidine is susceptible to oxidation during synthesis and storage.[6][8]
-
Solution: Minimize exposure of the peptide to air and light.[6] Degas all solvents before use.
-
-
Racemization: Amino acid residues can undergo racemization during the activation and coupling steps, leading to diastereomeric impurities.[7]
-
Solution: Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma.
-
-
Incomplete Removal of Protecting Groups: Residual side-chain protecting groups can lead to impurities.[6]
-
Solution: Ensure the cleavage cocktail is appropriately formulated with scavengers to effectively remove all protecting groups. For instance, triisopropylsilane (TIS) is used to scavenge cations generated during cleavage.[1]
-
-
Issue 3: Difficulty in Purifying this compound by RP-HPLC
-
Question: We are facing challenges in purifying this compound using reversed-phase HPLC. The peaks are broad, and the separation from closely eluting impurities is poor. How can we optimize the purification?
-
Answer: The hydrophobic myristoyl group significantly influences the chromatographic behavior of the peptide, often leading to purification challenges. Here are some strategies to improve the purification by RP-HPLC:
-
Column Selection: The choice of the stationary phase is critical for separating lipopeptides.
-
Mobile Phase Optimization: The composition of the mobile phase plays a crucial role in peptide separation.
-
Peak Broadening: The hydrophobicity of the myristoyl group can cause strong interactions with the stationary phase, leading to broad peaks.
-
Solution: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and resolution by reducing the viscosity of the mobile phase and enhancing mass transfer.
-
-
Co-eluting Impurities: Hydrophobic impurities can be difficult to separate from the main product.
-
Solution: If co-elution persists, consider a secondary purification step using a different stationary phase or a different ion-pairing reagent.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical sequence of this compound?
-
Q2: What is the role of the myristoyl group?
-
Q3: What are the recommended storage conditions for this compound?
-
A3: Lyophilized this compound should be stored at -20°C to prevent degradation. For long-term storage, -80°C is preferable. Solutions of the peptide should be freshly prepared or stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.
-
-
Q4: How can I confirm the identity and purity of my synthesized this compound?
-
A4: The identity of the peptide can be confirmed by mass spectrometry (MS). A characteristic neutral loss of 210 Da, corresponding to the myristoyl moiety, is often observed in the mass spectrum.[3] The purity is typically assessed by reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector.[9][16]
-
Quantitative Data Summary
The following table provides representative data for the synthesis and analysis of this compound. Actual results may vary depending on the specific experimental conditions.
| Parameter | Typical Value | Analytical Method |
| Crude Purity | 60-80% | RP-HPLC |
| Final Purity | >95% | RP-HPLC |
| Overall Yield | 20-40% | Gravimetric |
| Molecular Weight | ~564.8 g/mol | Mass Spectrometry |
Experimental Protocols
1. Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual solid-phase synthesis of Myristoyl-GHK-OH on a Rink Amide resin.
-
Materials: Rink Amide resin, Fmoc-Lys(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-Gly-OH, Myristic acid, N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), Piperidine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Lys): Dissolve Fmoc-Lys(Boc)-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.
-
Second Amino Acid Coupling (His): Repeat the deprotection and coupling steps with Fmoc-His(Trt)-OH.
-
Third Amino Acid Coupling (Gly): Repeat the deprotection and coupling steps with Fmoc-Gly-OH.
-
Myristoylation: After the final Fmoc deprotection, dissolve myristic acid (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF. Add the solution to the resin and shake for 4 hours. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Precipitation and Lyophilization: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and lyophilize to obtain the crude product.
-
2. Purity Analysis by RP-HPLC
-
Column: C18, 4.6 x 250 mm, 5 µm particle size, 300 Å pore size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10-90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Preparation and Application of Myristoyl Pentapeptide-17_Chemicalbook [chemicalbook.com]
- 3. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of GHK Peptides and their Interactions with Copper Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 9. hplc.eu [hplc.eu]
- 10. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Descrizione [tiiips.com]
- 13. CN103665102A - Synthesis method for GHK tripeptide - Google Patents [patents.google.com]
- 14. The introduction of Pal-Tripeptide-1_Chemicalbook [chemicalbook.com]
- 15. CN113461774A - Preparation method of palmitoyl tripeptide-1 - Google Patents [patents.google.com]
- 16. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Myristoyl Tripeptide-1 Bioavailability in 3D Tissue Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the bioavailability of Myristoyl Tripeptide-1 in 3D tissue models.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at evaluating and improving the bioavailability of this compound.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable penetration of this compound into the 3D tissue model. | 1. Inadequate Formulation: The vehicle used may not be optimal for releasing the lipophilic peptide. 2. Barrier Function of the 3D Model: The stratum corneum of the 3D skin model may be too well-developed, hindering penetration. 3. Incorrect Dosage: The applied concentration of the peptide may be too low. 4. Incubation Time: The duration of the experiment may be insufficient for penetration. | 1. Optimize Formulation: Consider using penetration enhancers such as fatty acids, or encapsulate the peptide in nanocarriers like liposomes or solid lipid nanoparticles. 2. Adjust Model Maturation: If using a reconstructed human epidermis model, consider using models with a less mature barrier function for initial screening. 3. Increase Concentration: Perform a dose-response study to determine the optimal concentration for penetration without inducing cytotoxicity. 4. Extend Incubation Time: Conduct a time-course experiment to identify the optimal duration for peptide uptake. |
| High variability in peptide penetration results between experiments. | 1. Inconsistent 3D Model Quality: Batch-to-batch variability in commercial 3D tissue models or inconsistencies in in-house model generation. 2. Inconsistent Application of Peptide: Variations in the volume or method of application of the peptide formulation. 3. Environmental Factors: Fluctuations in temperature and humidity during the experiment. | 1. Standardize 3D Models: Use models from the same batch for comparative experiments and follow the manufacturer's quality control recommendations. For in-house models, establish strict quality control parameters. 2. Standardize Application: Use a positive displacement pipette for accurate and consistent application of the peptide formulation. Ensure even spreading over the tissue surface. 3. Control Environment: Maintain consistent temperature and humidity levels in the incubator and during experimental procedures. |
| Observed cytotoxicity or irritation in the 3D tissue model after peptide application. | 1. High Peptide Concentration: The concentration of this compound may be too high, leading to cell death. 2. Formulation-Induced Toxicity: The vehicle or penetration enhancers used in the formulation may be causing irritation. 3. Contaminants: The peptide stock solution may be contaminated with bacteria or endotoxins. | 1. Determine IC50: Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the half-maximal inhibitory concentration (IC50) of the peptide and use concentrations well below this value. 2. Vehicle Control: Always include a vehicle-only control group to assess the toxicity of the formulation itself. 3. Ensure Sterility: Use sterile techniques for all procedures and filter-sterilize the peptide stock solution. |
| No significant increase in collagen synthesis or other expected biological effects despite detectable peptide penetration. | 1. Insufficient Bioavailability at Target Site: The peptide may be present in the tissue but not reaching the target cells (e.g., fibroblasts in the dermal equivalent) in a sufficient concentration. 2. Peptide Degradation: The peptide may be degraded by proteases within the 3D tissue model. 3. Suboptimal Assay Conditions: The endpoint assay (e.g., ELISA, qPCR) may not be sensitive enough or may be performed at an inappropriate time point. | 1. Enhance Delivery to Dermis: For full-thickness models, consider strategies to improve dermal delivery, such as microneedles or formulating the peptide in a vehicle that partitions favorably into the dermal layer. 2. Inhibit Proteases: Include protease inhibitors in the experimental setup, if compatible with the assay, to assess the impact of degradation. 3. Optimize Assay Parameters: Validate the sensitivity of your endpoint assays and perform a time-course experiment to capture the peak biological response. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the myristoyl group important?
A1: this compound is a synthetic lipopeptide, which is a molecule composed of a lipid (myristic acid) attached to a short chain of three amino acids (Tripeptide-1). The myristoyl group is a fatty acid that increases the lipophilicity of the peptide. This enhanced lipophilicity is designed to improve the peptide's ability to penetrate the lipid-rich outer layer of the skin, the stratum corneum, thereby increasing its bioavailability in the underlying epidermal and dermal layers.
Q2: What is the proposed mechanism of action for this compound in stimulating collagen synthesis?
A2: this compound is believed to act as a signaling molecule that mimics fragments of extracellular matrix (ECM) proteins, such as collagen. By binding to specific receptors on fibroblasts, it is thought to activate intracellular signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway. This activation leads to the increased transcription and translation of genes encoding for collagen and other ECM proteins, ultimately resulting in enhanced collagen synthesis and deposition in the skin.
Q3: What are the best 3D tissue models to study the bioavailability of this compound?
A3: The choice of 3D tissue model depends on the specific research question.
-
Reconstructed Human Epidermis (RHE) models: These are suitable for studying the penetration of the peptide through the stratum corneum and its effects on keratinocytes.
-
Full-Thickness Skin Models: These models, containing both epidermal and dermal layers with fibroblasts, are ideal for assessing the complete bioavailability profile, including penetration to the dermis and the subsequent stimulation of collagen synthesis by fibroblasts.
-
Skin Organoids: These more complex models can provide insights into the peptide's effects on various skin structures, including hair follicles and sebaceous glands.
Q4: How can I quantify the amount of this compound that has penetrated the 3D tissue model?
A4: Several analytical techniques can be used to quantify peptide penetration:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantifying the peptide in tissue homogenates or in the underlying culture medium.
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): This technique can be used for direct quantification of cellular uptake of peptides.
-
Fluorescence-based methods: If the peptide is fluorescently labeled, techniques like fluorescence-activated cell sorting (FACS) and fluorescence correlation spectroscopy (FCS) can be used for precise quantification of cellular uptake. Confocal microscopy can also be used for visualization and semi-quantitative analysis of penetration depth.
Q5: What are the critical parameters to consider when designing an experiment to test the efficacy of this compound in a 3D skin model?
A5: Key parameters to consider include:
-
Choice of 3D model: Select a model that is appropriate for your research question (epidermal vs. full-thickness).
-
Formulation: The vehicle for the peptide should be carefully chosen to ensure stability and enhance penetration.
-
Dose and duration: A dose-response and time-course study should be conducted to determine the optimal experimental conditions.
-
Endpoint assays: Select and validate sensitive and relevant assays to measure the desired biological effects (e.g., collagen I and III expression by ELISA or qPCR, histological analysis of collagen deposition).
-
Controls: Include appropriate controls, such as a vehicle-only control and a positive control (e.g., a known collagen-stimulating agent like TGF-β).
Experimental Protocols
Protocol 1: Assessment of this compound Penetration in a Reconstructed Human Epidermis (RHE) Model
-
Model Preparation: Culture the RHE models according to the manufacturer's instructions until a mature, stratified epidermis is formed.
-
Peptide Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in the test vehicle (e.g., a cream base or a simple solvent system).
-
Application: Apply a precise volume (e.g., 10-20 µL) of the peptide formulation or vehicle control to the surface of the RHE model.
-
Incubation: Incubate the models for various time points (e.g., 4, 8, 12, and 24 hours) at 37°C and 5% CO2.
-
Sample Collection:
-
Receptor Fluid: Collect the culture medium underneath the RHE model at each time point to quantify the amount of peptide that has fully penetrated the tissue.
-
Tissue Homogenization: At the end of the incubation period, thoroughly wash the surface of the RHE model to remove any unpenetrated peptide. Then, harvest the tissue and homogenize it in a suitable buffer.
-
-
Quantification: Analyze the receptor fluid and tissue homogenate for the concentration of this compound using a validated LC-MS method.
-
Data Analysis: Calculate the percentage of the applied dose that has penetrated the tissue and is present in the receptor fluid and the tissue itself.
Protocol 2: Evaluation of Collagen Synthesis Stimulation in a Full-Thickness Skin Model
-
Model Preparation: Culture the full-thickness skin models according to the manufacturer's protocol or in-house procedure.
-
Peptide Treatment: Apply the this compound formulation or vehicle control to the epidermal surface of the models daily for a specified period (e.g., 7-14 days).
-
Sample Collection:
-
Culture Medium: Collect the culture medium every 2-3 days and store it at -80°C for later analysis of secreted pro-collagen.
-
Tissue Lysate: At the end of the treatment period, harvest the skin models, separate the dermis from the epidermis if desired, and prepare tissue lysates for protein and RNA analysis.
-
Histology: Fix a subset of the skin models in formalin and embed them in paraffin for histological analysis.
-
-
Endpoint Analysis:
-
ELISA: Measure the concentration of pro-collagen type I in the collected culture medium using a commercially available ELISA kit.
-
qPCR: Extract RNA from the tissue lysates and perform quantitative real-time PCR to analyze the gene expression of collagen type I (COL1A1) and type III (COL3A1).
-
Histology: Stain the paraffin sections with Masson's trichrome to visualize collagen deposition in the dermal equivalent.
-
-
Data Analysis: Compare the levels of pro-collagen secretion, collagen gene expression, and histological collagen staining between the peptide-treated groups and the vehicle control group.
Visualizations
Caption: Experimental workflow for assessing this compound bioavailability and efficacy.
Caption: Proposed TGF-β signaling pathway activated by this compound.
Validation & Comparative
A Comparative Analysis of Myristoyl Tripeptide-1 and Palmitoyl Tripeptide-1 in Stimulating Collagen I Synthesis
For Immediate Release
[City, State] – In the landscape of cosmetic and therapeutic peptides, Myristoyl Tripeptide-1 and Palmitoyl Tripeptide-1 have emerged as significant players in the quest for effective anti-aging solutions. Both molecules are lauded for their purported ability to stimulate the synthesis of collagen I, the primary structural protein in the dermal extracellular matrix. This guide offers a detailed comparison of their mechanisms of action, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Introduction to Acylated Tripeptides
This compound and Palmitoyl Tripeptide-1 are synthetic peptides composed of three amino acids attached to a fatty acid. This acylation with myristic acid (a C14 fatty acid) or palmitic acid (a C16 fatty acid) enhances the lipophilicity of the peptides, thereby improving their skin penetration and bioavailability.[1][2] Both peptides are classified as signaling peptides or "matrikines," which are fragments of extracellular matrix proteins that can regulate cell activity.[3]
Mechanism of Action
Palmitoyl Tripeptide-1 (Pal-GHK)
Palmitoyl Tripeptide-1 is a fragment of the alpha chain of type I collagen.[1] Its mechanism of action is well-documented and is based on the principle of biomimicry. By mimicking a natural collagen fragment, Palmitoyl Tripeptide-1 is believed to signal to fibroblasts that collagen has been degraded. This "trick" prompts the fibroblasts to initiate a repair response, leading to the synthesis of new collagen, as well as other extracellular matrix components like elastin and glycosaminoglycans.[1][2]
Several sources suggest that Palmitoyl Tripeptide-1 exerts its effects through the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of collagen production.[1] Activation of this pathway leads to the transcription of collagen genes and subsequent protein synthesis.
This compound (Myr-GHK)
Information regarding the specific signaling pathway of this compound is less detailed in publicly available literature. However, like its palmitoylated counterpart, it is understood to function as a signaling molecule that encourages the skin's natural repair mechanisms.[4] Some sources describe its effects as "retinoid-like," suggesting it may influence gene expression related to cellular turnover and extracellular matrix protein production, including collagen.[5] It is categorized as a skin conditioning agent that helps to maintain the skin in good condition.[4]
Comparative Efficacy on Collagen I Synthesis
| Peptide | Reported Effect on Collagen Synthesis | Source |
| Palmitoyl Tripeptide-1 | A 70% rise in collagen synthesis was noted in one study, although detailed experimental context is limited. | |
| A formulation containing Palmitoyl Tripeptide-1 (as part of Matrixyl™ 3000) was shown in an in-vivo test to reduce the surface occupied by deep wrinkles by 39.4% and the main wrinkle density by 32.9% over two months.[2] | Sederma | |
| This compound | Stated to increase collagen production, with effects described as "retinoid-like".[5] Specific quantitative data on Collagen I synthesis is not widely published. |
It is important to note that the data for Palmitoyl Tripeptide-1 is often presented in the context of its combination with Palmitoyl Tetrapeptide-7 in the commercial product Matrixyl™ 3000. The synergistic action of these two peptides is claimed to enhance the overall anti-aging effect.
Experimental Protocols
To evaluate the efficacy of these peptides on collagen I synthesis, a common in vitro experimental setup involves the use of human dermal fibroblast cultures.
A Representative In Vitro Protocol:
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of this compound or Palmitoyl Tripeptide-1. A vehicle control (the solvent used to dissolve the peptides) is also included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Quantification of Collagen I Synthesis:
-
ELISA (Enzyme-Linked Immunosorbent Assay): The amount of secreted pro-collagen type I in the cell culture supernatant is quantified using a specific ELISA kit.
-
qPCR (Quantitative Polymerase Chain Reaction): The expression levels of the COL1A1 gene, which encodes the alpha-1 chain of type I collagen, are measured. Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to qPCR analysis.
-
Western Blot: The intracellular and/or secreted levels of collagen I protein are detected and quantified using specific antibodies.
-
Signaling Pathway Diagrams
The proposed signaling pathway for Palmitoyl Tripeptide-1 leading to collagen I synthesis is depicted below. The pathway for this compound is less defined but is hypothesized to follow a similar principle of fibroblast stimulation.
Conclusion
Both this compound and Palmitoyl Tripeptide-1 are promising acylated peptides for stimulating collagen I synthesis. Palmitoyl Tripeptide-1 has a more established and referenced mechanism of action, purportedly working through the TGF-β pathway to mimic collagen breakdown and induce a regenerative response. While this compound is also recognized for its collagen-boosting and anti-aging properties, detailed public data on its specific signaling cascade and quantitative efficacy on collagen I synthesis is less available.
The choice between these two peptides may depend on the specific formulation goals and the desired evidence basis. For applications requiring a well-documented mechanism of action, Palmitoyl Tripeptide-1 currently has a stronger body of supporting literature. Further independent, direct comparative studies are warranted to definitively elucidate the relative potencies and potential differential effects of these two molecules on collagen I synthesis and overall skin rejuvenation. Researchers are encouraged to conduct head-to-head in vitro and in vivo studies to build a more comprehensive understanding.
References
A Comparative Analysis of Myristoyl Tripeptide-1 and GHK-Cu on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioactive peptides, Myristoyl Tripeptide-1 and the copper-peptide complex GHK-Cu have garnered significant attention for their roles in tissue regeneration and cellular modulation. This guide provides an objective, data-driven comparison of their effects on gene expression, offering insights for researchers and professionals in drug development and life sciences. While extensive data exists for GHK-Cu, specific gene expression studies directly comparing it with this compound are limited. This comparison leverages available data for GHK-Cu and related myristoylated and non-lipidated tripeptides to draw informed parallels and distinctions.
Overview of the Peptides
This compound is a synthetic lipopeptide, where the tripeptide Glycyl-Histidyl-Lysine (GHK) is attached to myristic acid, a fatty acid. This myristoylation is designed to enhance its bioavailability and skin penetration. It is theorized to act as a biomimetic agent, mimicking fragments of the extracellular matrix (ECM) to stimulate repair processes.
GHK-Cu is a naturally occurring copper complex of the tripeptide GHK. First identified in human plasma, its concentration declines with age. GHK-Cu is recognized for its wide range of biological activities, including wound healing, anti-inflammatory effects, and significant modulation of gene expression.[1]
Comparative Effects on Gene Expression
The primary mechanism through which these peptides exert their effects is the modulation of gene expression, influencing a variety of cellular pathways.
GHK-Cu: A Broad-Spectrum Gene Modulator
GHK-Cu has been extensively studied for its profound impact on gene expression. Studies utilizing methodologies such as the Broad Institute's Connectivity Map have revealed that GHK-Cu can influence a substantial portion of the human genome. It has been shown to induce a 50% or greater change in the expression of 31.2% of human genes.[1][2] This broad activity allows it to reset pathological gene expression patterns toward a healthier state.
Key gene families and pathways regulated by GHK-Cu include:
-
Extracellular Matrix (ECM) Remodeling: GHK-Cu upregulates the expression of collagen and elastin genes, while downregulating matrix metalloproteinases (MMPs), enzymes that degrade the ECM.[3]
-
Antioxidant and Anti-inflammatory Response: It increases the expression of antioxidant genes and suppresses pro-inflammatory cytokines like TNF-α and IL-6.[4][5]
-
DNA Repair: GHK-Cu has been shown to stimulate the expression of DNA repair genes.
-
Cell Growth and Proliferation: It modulates the expression of genes involved in cell proliferation and migration, crucial for tissue regeneration.
-
Nerve Regeneration: Studies have indicated its potential in nerve regeneration by influencing the expression of nerve growth factors and integrins.[1]
This compound: Focused on ECM Regulation
Direct, comprehensive gene expression data for this compound is less abundant in publicly available literature. However, based on studies of related peptides like Palmitoyl Tripeptide-1 (which shares the same GHK amino acid sequence) and other myristoylated peptides, its primary role appears to be the regulation of the extracellular matrix.
It is suggested that this compound can:
-
Stimulate Collagen Synthesis: By mimicking fragments of collagen, it is believed to signal fibroblasts to increase the production of collagen I and III, key components of the skin's structural framework. This is likely achieved through the upregulation of collagen-related gene expression.
-
Modulate TGF-β Pathway: The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of ECM synthesis. Peptides like Palmitoyl Tripeptide-1 are thought to activate this pathway, leading to increased collagen production.[6]
-
Influence Fibroblast Activity: It may stimulate fibroblast proliferation and migration by activating intracellular signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[7]
Quantitative Data on Gene Expression
The following table summarizes the known effects of GHK-Cu on gene expression. A corresponding detailed, quantitative dataset for this compound is not available in the reviewed literature.
| Gene Category | GHK-Cu Effect | Key Genes/Pathways Affected |
| ECM Synthesis | Upregulation | Collagen (COL1A1, COL1A2), Elastin, Glycosaminoglycans |
| ECM Degradation | Downregulation | Matrix Metalloproteinases (MMPs) |
| Antioxidant Defense | Upregulation | Superoxide Dismutase (SOD) |
| Inflammation | Downregulation | TNF-α, IL-6, NF-κB and p38 MAPK signaling |
| DNA Repair | Upregulation | Various DNA repair genes |
| Cell Proliferation | Modulation | Wnt/β-catenin, FGF signaling |
| Nerve Regeneration | Upregulation | Nerve Growth Factors, Integrins |
Signaling Pathways
The differential effects of these peptides on gene expression are mediated by their interaction with distinct cellular signaling pathways.
GHK-Cu Signaling Network
GHK-Cu interacts with a complex network of signaling pathways to orchestrate its diverse biological effects. It can modulate pathways such as MAPK/ERK, Wnt/β-catenin, and TGF-β to promote tissue repair and regeneration.[3] Furthermore, it has been shown to suppress inflammatory pathways like NF-κB and p38 MAPK.[5][8]
Signaling pathways modulated by GHK-Cu.
Postulated Signaling for this compound
Based on the actions of related peptides, this compound is thought to primarily activate signaling pathways that converge on the stimulation of ECM protein synthesis. The myristoyl group facilitates its passage through the cell membrane to interact with intracellular signaling molecules.
Postulated signaling for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for studying the effects of peptides on gene expression.
Gene Expression Analysis via Microarray or RNA-Sequencing
This protocol provides a general workflow for assessing genome-wide changes in gene expression following peptide treatment.
1. Cell Culture and Treatment:
-
Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cells are seeded in 6-well plates and grown to 80% confluency.
-
The culture medium is then replaced with serum-free medium for 24 hours to synchronize the cells.
-
Cells are treated with this compound or GHK-Cu at various concentrations (e.g., 1 nM to 1 µM) for a specified duration (e.g., 24, 48, or 72 hours). Control cells are treated with the vehicle (e.g., sterile water or PBS).
2. RNA Extraction:
-
Total RNA is extracted from the cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
3. Microarray or RNA-Sequencing:
-
For Microarray: Labeled cRNA is synthesized from the total RNA and hybridized to a human whole-genome microarray chip (e.g., Affymetrix GeneChip).
-
For RNA-Sequencing: An RNA library is prepared from the total RNA and sequenced using a next-generation sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Raw data from the microarray or RNA-sequencing is normalized.
-
Differentially expressed genes between the peptide-treated and control groups are identified using statistical analysis (e.g., t-test or ANOVA with a specified p-value and fold-change cutoff).
-
Bioinformatic analysis, including gene ontology and pathway analysis (e.g., using DAVID or GSEA), is performed to identify the biological processes and signaling pathways affected by the peptide treatment.
Workflow for gene expression analysis.
Conclusion
Both this compound and GHK-Cu are potent modulators of cellular processes, with significant implications for tissue repair and regeneration. GHK-Cu demonstrates a broad-spectrum effect on gene expression, influencing a wide array of pathways related to ECM homeostasis, inflammation, and cell growth. In contrast, the available data suggests that this compound has a more targeted action, primarily focused on the upregulation of extracellular matrix proteins through pathways like TGF-β and MAPK.
The myristoylation of Tripeptide-1 likely enhances its ability to penetrate the skin and interact with cellular machinery, potentially leading to a more focused and potent effect on ECM synthesis compared to its non-lipidated counterpart. However, GHK-Cu's ability to modulate a larger set of genes suggests a more holistic approach to tissue regeneration, addressing not only structural components but also the inflammatory and oxidative stress environments.
Further head-to-head comparative studies employing genome-wide expression analysis are warranted to fully elucidate the distinct and overlapping mechanisms of these two important bioactive peptides. Such research will be invaluable for the rational design of novel therapeutics in dermatology and regenerative medicine.
References
- 1. aston-chemicals.com [aston-chemicals.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. corepeptides.com [corepeptides.com]
- 5. Frontiers | Role of peptide–cell surface interactions in cosmetic peptide application [frontiersin.org]
- 6. isclinical.com.my [isclinical.com.my]
- 7. WO2020161683A1 - Compounds useful for the treatment and/or care of the skin, hair, nails and/or mucous membranes - Google Patents [patents.google.com]
- 8. cir-safety.org [cir-safety.org]
A Comparative Guide to the Anti-inflammatory Effects of Myristoyl Tripeptide-1 and Alternative Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Myristoyl Tripeptide-1 against other notable peptides, BPC-157 and Semaglutide. Due to the limited publicly available quantitative data on the direct anti-inflammatory effects of this compound, this guide also includes data on Palmitoyl Tripeptide-1, a structurally similar lipopeptide that shares the same core Gly-His-Lys (GHK) tripeptide sequence, to provide a potential analogue for performance.
Performance Comparison of Anti-inflammatory Peptides
The following tables summarize the available data on the anti-inflammatory mechanisms and effects of this compound and its alternatives. It is important to note that direct quantitative comparisons are challenging due to the variability in experimental conditions across different studies.
Table 1: Qualitative Comparison of Anti-inflammatory Peptides
| Peptide | Primary Function/Target | Known Anti-inflammatory Mechanism |
| This compound | Skin Conditioning[1] | Inhibition of Matrix Metalloproteinase-1 (MMP-1)[2] |
| Palmitoyl Tripeptide-1 (Analogue) | Collagen Synthesis Stimulation[3] | Downregulation of pro-inflammatory cytokines (e.g., IL-6)[4] |
| BPC-157 | Tissue Repair and Healing | Reduction of pro-inflammatory cytokines (TNF-α, IL-6)[5][6][7][8] |
| Semaglutide | GLP-1 Receptor Agonist | Downregulation of pro-inflammatory cytokines (IL-1β, IL-2, IL-6, TNF-α)[9][10][11][12] |
Table 2: Quantitative Data on Cytokine Reduction
| Peptide | Cell Type / Model | Treatment Conditions | % Reduction of IL-6 | % Reduction of TNF-α | Reference |
| This compound | - | - | Data Not Available | Data Not Available | - |
| Palmitoyl Tripeptide-1 (Analogue) | Ischemic wound biopsies | Not specified | Lower concentrations observed | Lower concentrations observed[13][14] | [13][14] |
| BPC-157 | Animal models of liver lesions | Not specified | Decreased levels observed | Decreased levels observed[7] | [7] |
| Semaglutide | LPS-stimulated Human Pulmonary Artery Endothelial Cells (HPAECs) | Not specified | Significant reduction observed | Significant reduction observed | [9] |
Note: The data presented is based on available in vitro and in vivo studies and may not be directly comparable due to differing experimental setups.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of many peptides are mediated through the modulation of key signaling pathways such as NF-κB and MAPK. These pathways, when activated by inflammatory stimuli, lead to the production of pro-inflammatory cytokines.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for IL-6 and TNF-α.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases—including p38, JNK, and ERK—that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream targets, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.
Experimental Protocols
To validate the anti-inflammatory effects of a peptide, a series of in vitro assays are typically performed. The following are detailed methodologies for key experiments.
Experimental Workflow
The general workflow for assessing the anti-inflammatory properties of a peptide involves determining its cytotoxicity, followed by evaluating its effect on inflammatory markers and signaling pathways in a relevant cell model.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range at which the peptide is not cytotoxic to the cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17][18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., human dermal fibroblasts or macrophage-like cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.[16]
-
Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][17]
Cytokine Quantification (ELISA)
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between two specific antibodies (a capture antibody and a detection antibody).
Protocol (for IL-6): [20][21][22][23][24]
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for human IL-6 and incubate overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., BSA solution) to prevent non-specific binding.
-
Sample and Standard Addition: Add standards of known IL-6 concentrations and the cell culture supernatants to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for IL-6 and incubate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution, which will be converted by HRP to produce a colored product.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm. The concentration of IL-6 in the samples is determined by comparing their absorbance to the standard curve.
Western Blot for NF-κB and MAPK Activation
Objective: To detect the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38, JNK, ERK) signaling pathways as a measure of their activation.
Principle: Western blotting is a technique used to detect a specific protein in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the target protein.
Protocol (for Phospho-p65): [25][26][27][28]
-
Cell Lysis: After peptide pre-treatment and inflammatory stimulation, lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total form of the protein and a loading control (e.g., β-actin or GAPDH) for normalization.
Conclusion
While this compound is primarily recognized as a skin-conditioning agent with potential effects on matrix metalloproteinases, its direct anti-inflammatory properties are not well-documented in publicly available literature. In contrast, its analogue, Palmitoyl Tripeptide-1, and other peptides like BPC-157 and Semaglutide, have demonstrated anti-inflammatory effects by modulating the production of key cytokines such as IL-6 and TNF-α. The validation of the anti-inflammatory potential of any peptide, including this compound, requires rigorous in vitro and in vivo testing using standardized assays as detailed in this guide. Further research is needed to fully elucidate the anti-inflammatory mechanism and efficacy of this compound.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. China this compound/748816-12-8/GT Peptide/Peptide Supplier Manufacturer and Supplier | Go Top [gtpeptide.com]
- 3. avenalab.com [avenalab.com]
- 4. chempep.com [chempep.com]
- 5. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BPC-157: The Regenerative Peptide That’s Changing the Inflammation Game | Trident Medical Services [tridentmedservices.com]
- 7. BPC 157 as Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementsarms.com [elementsarms.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effect of semaglutide: updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pal-GHK (Palmitoyl Tripeptide-1) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]
- 14. biotechpeptides.com [biotechpeptides.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Sensitive ELISA for interleukin-6. Detection of IL-6 in biological fluids: synovial fluids and sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. raybiotech.com [raybiotech.com]
- 22. bmgrp.com [bmgrp.com]
- 23. elkbiotech.com [elkbiotech.com]
- 24. bioworlde.com [bioworlde.com]
- 25. benchchem.com [benchchem.com]
- 26. file.yizimg.com [file.yizimg.com]
- 27. researchgate.net [researchgate.net]
- 28. Phospho-NF-kappaB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Myristoyl Tripeptide-1 and Other Matrikines in Skin Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrikines, small peptides derived from the proteolysis of extracellular matrix (ECM) proteins, have emerged as pivotal signaling molecules in the regulation of skin repair and regeneration.[1] These bioactive fragments can modulate a variety of cellular activities, including proliferation, migration, and the synthesis of ECM components, making them attractive candidates for advanced dermatological and cosmetic applications.[1][2] This guide provides a comparative analysis of Myristoyl Tripeptide-1 against other prominent matrikines—Palmitoyl Tripeptide-1, Palmitoyl Tetrapeptide-7, and Palmitoyl Pentapeptide-4—focusing on their mechanisms of action and supported by quantitative experimental data to objectively evaluate their performance in skin repair.
Mechanism of Action: Signaling Pathways in Skin Repair
Matrikines function by mimicking the natural peptide fragments generated during wound healing. These fragments act as cellular messengers, signaling to fibroblasts to synthesize new ECM components like collagen, elastin, and fibronectin to repair damaged tissue. The addition of a fatty acid, such as myristic or palmitic acid, enhances the lipophilicity and skin penetration of these peptides.
This compound is the myristoylated form of the well-documented Tripeptide-1, also known as Glycyl-Histidyl-Lysine (GHK).[3][4] The GHK sequence is a fragment of type I collagen.[3][5][6] Its primary mechanism involves stimulating the synthesis of multiple ECM proteins, including collagen I and III, elastin, fibronectin, and laminin.[7][8] The trade name for the base peptide, Tripeptide-1, is Kollaren™.[7]
Palmitoyl Tripeptide-1 is structurally similar, featuring the same GHK peptide sequence but attached to palmitic acid. It is a key component of the commercial peptide blend Matrixyl™ 3000 and is also believed to stimulate collagen and glycosaminoglycan (GAG) synthesis by mimicking collagen fragments.[5][6][9][10]
Palmitoyl Tetrapeptide-7 , the other component of Matrixyl™ 3000, has a distinct primary mechanism. It is thought to reduce inflammation by downregulating the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[11] Chronic inflammation is a known accelerator of skin aging through a process termed "inflammaging," which leads to the degradation of the ECM. By mitigating this inflammatory response, particularly after UV exposure, Palmitoyl Tetrapeptide-7 helps preserve the integrity of the dermal matrix.
Palmitoyl Pentapeptide-4 (Matrixyl®) is a fragment of the pro-collagen type I precursor.[12][13] Its mechanism involves signaling fibroblasts to produce more collagen (types I and III), fibronectin, and hyaluronic acid, thereby reinforcing the dermal matrix.[8][11][12][14]
The signaling cascade for collagen-stimulating matrikines like this compound, Palmitoyl Tripeptide-1, and Palmitoyl Pentapeptide-4 is often mediated through the activation of Transforming Growth Factor-β (TGF-β), a key regulator of collagen synthesis.
Comparative Performance: Quantitative Data
The following tables summarize quantitative data from various in vitro and in vivo studies. Direct comparison is challenging due to variations in experimental models, peptide concentrations, and analytical methods. However, the data provides valuable insights into the relative efficacy of each matrikine.
Table 1: In Vitro Efficacy on Extracellular Matrix Protein Synthesis
| Peptide | Model System | Concentration | Measured Effect | Result | Source(s) |
|---|---|---|---|---|---|
| Tripeptide-1 (Kollaren™) | Human Dermal Fibroblasts | Not Specified | Collagen I Synthesis | +305% | [7] |
| Human Dermal Fibroblasts | Not Specified | Collagen III Synthesis | +105% | [7] | |
| Palmitoyl Tripeptide-1 | Human Dermal Fibroblasts | 0.5 µM | Collagen Synthesis | Strong Signal Observed | [5][6] |
| GHK-Cu (Tripeptide-1 complex) | Human Dermal Fibroblasts | 0.01, 1, 100 nM | Collagen & Elastin Synthesis | Significant Increase | [15] |
| Palmitoyl Pentapeptide-4 | Human Dermal Fibroblasts | Not Specified | Collagen I, III, IV, Fibronectin, GAGs | Stimulation Observed | [12][14] |
| Palmitoyl Tetrapeptide-7 | Not Applicable | Not Applicable | ECM Synthesis | Indirect effect via anti-inflammation |[11] |
Note: Data for this compound is extrapolated from its core peptide, Tripeptide-1 (GHK/Kollaren™).
Table 2: In Vivo / Clinical Efficacy on Skin Repair and Anti-Aging
| Peptide / Product | Study Design | Subjects | Concentration | Duration | Measured Effect | Result | Source(s) |
|---|---|---|---|---|---|---|---|
| Palmitoyl Tripeptide-1 | Placebo-controlled | 23 | 4 ppm | 4 weeks | Skin Thickness (ultrasound) | ~4% Increase | [5] |
| GHK-Cu (Tripeptide-1 complex) | Comparative study | Not Specified | Not Specified | 1 month | Collagen Increase (vs. Vit C, Retinoic Acid) | 70% of subjects (vs. 50% for Vit C, 40% for Retinoic Acid) | [16] |
| Matrixyl™ 3000 (Pal-Tripeptide-1 & Pal-Tetrapeptide-7) | Placebo-controlled | 24 | 4% | 2 months | Mean Wrinkle Depth | -10.2% | [7] |
| Placebo-controlled | 24 | 4% | 2 months | Mean Wrinkle Volume | -17.1% | [7] |
| Palmitoyl Pentapeptide-4 | Clinical Evaluation | 16 | 0.0003% | 16 weeks | Skin Density (ultrasound) | ~9% Increase |[17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays used to evaluate matrikine efficacy.
Protocol 1: In Vitro Collagen Synthesis Assay (ELISA)
This protocol outlines a typical method for quantifying collagen production by human dermal fibroblasts when treated with a test peptide.
-
Objective: To measure the stimulation of Type I pro-collagen synthesis by a matrikine.
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Methodology:
-
Cell Culture: HDFs are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded into multi-well plates and grown to approximately 80% confluence.
-
Treatment: The growth medium is replaced with a serum-free medium. Test peptides (e.g., this compound) are added at various concentrations (e.g., 0.1 µM to 10 µM). A vehicle control (medium without peptide) and a positive control (e.g., TGF-β1) are included.
-
Incubation: Cells are incubated for a period of 48-72 hours to allow for protein synthesis and secretion into the medium.
-
Quantification: The cell culture supernatant is collected. The concentration of secreted pro-collagen type I is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA), such as a CICP (C-terminal pro-peptide of type I procollagen) assay.[18]
-
Analysis: Absorbance is read on a microplate reader, and the concentration of pro-collagen is determined by comparison to a standard curve. Results are typically expressed as a percentage increase over the vehicle control.
-
Protocol 2: In Vitro Interleukin-6 (IL-6) Inhibition Assay
This protocol is used to assess the anti-inflammatory potential of peptides like Palmitoyl Tetrapeptide-7.
-
Objective: To measure the inhibition of IL-6 release from cells after an inflammatory stimulus.
-
Cell Line: Human keratinocytes or fibroblasts.
-
Methodology:
-
Cell Culture: Cells are cultured to confluence in appropriate media.
-
Pre-treatment: Cells are pre-incubated with the test peptide (e.g., Palmitoyl Tetrapeptide-7) at various concentrations for a defined period (e.g., 2 hours).
-
Inflammatory Challenge: An inflammatory stimulus, such as Lipopolysaccharide (LPS) or UV radiation, is introduced to the cell culture to induce the production of IL-6.
-
Incubation: Cells are incubated for 24 hours to allow for cytokine secretion.
-
Quantification: The culture supernatant is collected, and the concentration of IL-6 is measured using a specific IL-6 ELISA kit.
-
Analysis: The reduction in IL-6 concentration in peptide-treated wells is compared to the stimulated, untreated control wells to determine the percentage of inhibition.
-
Conclusion
The available data indicates that this compound, through its core GHK peptide sequence, is a potent stimulator of key extracellular matrix proteins, demonstrating significant increases in collagen I and III synthesis in vitro. Its performance appears robust when compared to other well-established matrikines.
-
This compound (via Kollaren™/GHK) shows the highest reported quantitative increase in collagen synthesis in in vitro models, positioning it as a powerful agent for dermal matrix reconstruction.[7]
-
Palmitoyl Pentapeptide-4 (Matrixyl®) has a long history of use and is well-documented to stimulate collagen and fibronectin, with clinical data supporting its efficacy in increasing skin density.[17]
-
Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7 (Matrixyl™ 3000) offer a synergistic approach. Palmitoyl Tripeptide-1 focuses on collagen synthesis, while Palmitoyl Tetrapeptide-7 provides a protective, anti-inflammatory benefit by reducing IL-6. This dual-action mechanism is supported by strong clinical data demonstrating significant wrinkle reduction.
For drug development professionals and researchers, the choice of matrikine may depend on the specific therapeutic goal. For applications requiring potent and broad ECM synthesis, this compound presents a compelling profile. For formulations targeting "inflammaging" or requiring a multi-faceted anti-wrinkle approach, the combination of Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7 remains a benchmark. Palmitoyl Pentapeptide-4 continues to be a reliable choice for applications focused on improving skin density and structure. Further head-to-head clinical trials under standardized protocols would be invaluable for a definitive comparative assessment.
References
- 1. Matrikines as mediators of tissue remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. corepeptides.com [corepeptides.com]
- 4. corepeptides.com [corepeptides.com]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. thephix.co [thephix.co]
- 8. happi.com [happi.com]
- 9. openmedscience.com [openmedscience.com]
- 10. Palmitoyl Tripeptide-1 - MOL Changes [molchanges.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Palmitoyl pentapeptide 4 [novoprolabs.com]
- 13. genscript.com [genscript.com]
- 14. genscript.com [genscript.com]
- 15. titanbiotechltd.com [titanbiotechltd.com]
- 16. marciorubin.com.br [marciorubin.com.br]
- 17. xylyxbio.com [xylyxbio.com]
- 18. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Myristoyl Tripeptide-1 and Tripeptide-1 (GHK) for Skin Regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two peptides prominent in dermatological and cosmetic research: Myristoyl Tripeptide-1 and the naturally occurring Tripeptide-1, also known as Glycyl-L-Histidyl-L-Lysine (GHK). This analysis is based on available experimental data to assist researchers and professionals in drug development and formulation.
Introduction to the Peptides
Tripeptide-1 (GHK) is a tripeptide with the amino acid sequence glycyl-histidyl-lysine.[1] It is a naturally occurring peptide found in human plasma, saliva, and urine, where its concentration declines with age.[1][2] GHK's biological activity is often associated with its ability to form a complex with copper ions (GHK-Cu), which is believed to be its active form in many physiological processes.[1] It is one of the most well-researched peptides in the context of skin and tissue regeneration.[3]
This compound is a synthetic lipopeptide, which is the reaction product of myristic acid and Tripeptide-1 (GHK).[4] The addition of the myristoyl group, a 14-carbon fatty acid, increases the lipophilicity of the peptide, which is intended to enhance its skin penetration and stability. It is primarily utilized in cosmetics as a skin conditioning agent.[1]
Mechanism of Action
Tripeptide-1 (GHK) and its copper complex (GHK-Cu) exhibit a broad range of biological effects. GHK is known to stimulate the synthesis of key extracellular matrix (ECM) components, including collagen and elastin.[5] It also modulates the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of the ECM.[5] Furthermore, GHK has been shown to influence the expression of numerous genes involved in tissue repair and remodeling, and it possesses antioxidant and anti-inflammatory properties.[2][3]
This compound , owing to its GHK component, is presumed to share a similar foundational mechanism of action. The myristoyl modification is primarily a delivery enhancement strategy. While specific, detailed mechanistic studies on this compound are limited in publicly available literature, it is suggested to promote the formation of type I procollagen and inhibit the activity of Matrix Metalloproteinase-1 (MMP-1).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided in DOT language.
Efficacy Data Comparison
The following table summarizes the available quantitative data on the efficacy of Tripeptide-1 (GHK/GHK-Cu). Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, data for the structurally similar Palmitoyl Tripeptide-1 (Pal-GHK) is included as a proxy for lipophilic GHK derivatives, with the caveat that these are distinct molecules.
| Efficacy Parameter | Tripeptide-1 (GHK/GHK-Cu) | This compound | Palmitoyl Tripeptide-1 (Pal-GHK) |
| Collagen Synthesis | - In one study, GHK-Cu increased collagen production in 70% of treated women, compared to 50% for vitamin C and 40% for retinoic acid.[2]- Stimulates collagen synthesis in fibroblast cultures. | - Stated to promote the formation of type I procollagen, but specific quantitative data is not publicly available. | - Stimulates collagen production.[6] |
| Elastin Synthesis | - Stimulates elastin production. | No data available | No specific quantitative data available |
| MMP Inhibition | - Modulates the activity of metalloproteinases and their inhibitors.[5] | - Claimed to inhibit the transcription and translation of the MMP-1 gene. | No specific quantitative data available |
| Wound Healing | - Accelerates wound healing and increases blood vessel formation in animal models.[2] | No data available | Supports skin healing and regeneration.[6] |
| Anti-Wrinkle Effects | - A GHK-Cu facial cream reduced visible signs of aging after 12 weeks in a study with 71 women.[2] | No clinical data available | - In a study with 15 women, a cream with Palmitoyl Tripeptide-1 applied twice daily for 4 weeks led to statistically significant reductions in wrinkle length, depth, and skin roughness. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of these peptides.
In Vitro Procollagen I Synthesis Assay
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[7]
-
Treatment: Cells are seeded in multi-well plates and, upon reaching confluence, the medium is replaced with a serum-free medium containing the test peptides (this compound or GHK) at various concentrations. A vehicle control (medium without peptide) is also included.
-
Incubation: The cells are incubated for a specified period, typically 24 to 72 hours, to allow for the synthesis and secretion of procollagen I into the culture medium.
-
Quantification of Procollagen I: The amount of procollagen I in the culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.[8] Alternatively, intracellular procollagen levels can be assessed by Western blotting of cell lysates.
-
Data Analysis: The results are typically expressed as the concentration of procollagen I (e.g., in ng/mL) or as a percentage increase compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed effects.
In Vitro MMP-1 Inhibition Assay
-
Enzyme and Substrate: A fluorogenic peptide substrate that is specifically cleaved by MMP-1 is used. Recombinant human MMP-1 is the enzyme source.[9]
-
Assay Procedure: The assay is performed in a microplate format. The test peptide (e.g., this compound) at various concentrations is pre-incubated with the activated MMP-1 enzyme.[9]
-
Reaction Initiation and Measurement: The reaction is initiated by adding the fluorogenic substrate. The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.[9]
-
Data Analysis: The inhibitory effect of the peptide is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.
Conclusion
Tripeptide-1 (GHK), particularly in its copper-bound form, is a well-documented and potent agent for skin regeneration, with a substantial body of evidence supporting its efficacy in stimulating collagen and elastin synthesis, modulating MMP activity, and promoting wound healing. Its effects are substantiated by numerous in vitro and clinical studies.
This compound, a lipophilic derivative of GHK, is positioned as a skin conditioning agent with enhanced penetration. While it is claimed to promote procollagen I synthesis and inhibit MMP-1, there is a significant lack of publicly available, peer-reviewed quantitative data and detailed experimental studies to robustly support these claims and allow for a direct, evidence-based comparison with GHK. The myristoyl modification is a rational approach to improve bioavailability, but further rigorous studies are required to fully elucidate and quantify its efficacy relative to its parent peptide, GHK. Researchers and developers are encouraged to seek more detailed technical data from suppliers or conduct independent studies to ascertain the specific performance benefits of this compound.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. specialchem.com [specialchem.com]
- 7. Procollagen I synthesis in human skin fibroblasts: effect on culture conditions on biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amla (Emblica officinalis Gaertn.) extract promotes procollagen production and inhibits matrix metalloproteinase-1 in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of dihydrogambogic acid as a matrix metalloproteinase 1 inhibitor by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Myristoyl Tripeptide-1 and Alternative Peptides on Elastin Production
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on Elastin Production by Peptides
The following table summarizes the available quantitative data on the effects of various peptides on elastin and related extracellular matrix (ECM) components. It is important to note the current lack of specific quantitative data for Myristoyl Tripeptide-1's direct impact on elastin synthesis.
| Peptide | Target | Method | Results |
| This compound | Elastin | Data Not Available | - |
| Other ECM Proteins | Not Specified | Signals for endogenous skin repair mechanisms, contributing to the reduction of wrinkles and improving skin elasticity.[1] | |
| Copper Tripeptide-1 (GHK-Cu) | Elastin & Collagen | Fibroblast Culture | Significantly increased elastin and collagen synthesis in human dermal fibroblasts at concentrations of 0.01, 1, and 100 nM.[2][3] |
| Ex-vivo Human Skin Model | Exposure to 0.02 or 1 µmol/L of copper ions resulted in an approximate 100% increase in secreted elastin levels after 1 day.[4] | ||
| Palmitoyl Hexapeptide-12 | Elastin & Collagen | Fibroblast Culture | Stimulates collagen and elastin fibroblasts.[5][6] |
| Ex-vivo Human Skin (Decellularized) | Histological analysis showed an increase in elastin fiber stain, suggesting binding to existing elastin fibers.[7] | ||
| Palmitoyl Pentapeptide-4 | Elastin & Collagen | Not Specified | Reported to stimulate the production of elastin, fibronectin, and collagens (Types I, III, and IV).[5][8] |
| Clinical Trial | Associated with an increase in elastin fiber density and thickness.[8] |
Signaling Pathways and Experimental Workflow
To understand the mechanisms of action and the methods for quantifying elastin, the following diagrams illustrate a common signaling pathway for signal peptides and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to quantify elastin production in response to peptide treatment.
Cell Culture and Peptide Treatment
-
Cell Line: Primary human dermal fibroblasts (HDFs) are commonly used as they are the primary producers of extracellular matrix proteins in the skin.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Peptide Treatment: Once cells reach a desired confluency (e.g., 80%), the growth medium is replaced with a serum-free or low-serum medium for a period of starvation (e.g., 24 hours). Subsequently, cells are treated with various concentrations of the test peptides (e.g., this compound, Copper Tripeptide-1, Palmitoyl Hexapeptide-12) dissolved in the appropriate vehicle for a specified duration (e.g., 24, 48, or 72 hours). Control groups receive the vehicle alone.
Quantitative Polymerase Chain Reaction (qPCR) for Tropoelastin mRNA Expression
-
RNA Extraction: Total RNA is extracted from the treated and control fibroblasts using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR: The relative expression of the tropoelastin gene (ELN) is quantified using a real-time PCR system. The reaction mixture typically includes cDNA template, forward and reverse primers specific for the ELN gene, and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blotting for Elastin Protein Expression
-
Protein Extraction: Total protein is extracted from the cell lysates using a lysis buffer containing protease inhibitors. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for elastin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. A loading control protein (e.g., β-actin, GAPDH) is used for normalization.
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Elastin
-
Sample Preparation: The cell culture supernatant is collected after peptide treatment and centrifuged to remove any cellular debris.
-
ELISA Procedure: A commercial ELISA kit for soluble elastin is used. Briefly, the standards and samples are added to a microplate pre-coated with an anti-elastin antibody. A biotinylated detection antibody and then a streptavidin-HRP conjugate are added. A substrate solution is then added, and the color development is stopped.
-
Quantification: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of soluble elastin in the samples is determined by interpolating from a standard curve generated with known concentrations of elastin.
Discussion and Conclusion
The available evidence strongly suggests that several peptides, including Copper Tripeptide-1, Palmitoyl Hexapeptide-12, and Palmitoyl Pentapeptide-4, can stimulate the production of elastin and other crucial extracellular matrix components.[2][3][4][5][6][8] The primary mechanism of action for these signal peptides is believed to involve the activation of fibroblasts, often through the TGF-β signaling pathway, leading to increased gene expression and protein synthesis of ECM proteins.[9][10]
While this compound is categorized as a signal peptide that promotes the skin's natural repair mechanisms, there is a notable absence of direct, quantitative studies confirming its specific effect on elastin production in peer-reviewed literature.[1] This data gap makes a direct comparison with the other peptides challenging. Future research should focus on quantifying the effects of this compound on elastin synthesis at both the gene and protein levels to fully elucidate its potential in skincare and regenerative medicine.
For researchers and drug development professionals, the choice of peptide should be guided by the specific application and the strength of the available scientific evidence. While Copper Tripeptide-1 and the Palmitoyl peptides presented here have a more established record in stimulating elastin, further investigation into the broader ECM effects of this compound is warranted.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. titanbiotechltd.com [titanbiotechltd.com]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vet-cu.com [vet-cu.com]
- 5. mdpi.com [mdpi.com]
- 6. Palmitoyl Hexapeptide-12 | Biopeptide El™ | Cosmetic Ingredients Guide [ci.guide]
- 7. Noninvasive Monitoring of Palmitoyl Hexapeptide-12 in Human Skin Layers: Mechanical Interaction with Skin Components and Its Potential Skincare Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitoyl Pentapeptide: Biological Roles, Mechanisms of Anti-ageing, Efficacy and Applications_Chemicalbook [chemicalbook.com]
- 9. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico–Designed TGFβRI/TGFβRII Receptor Complex Peptide Inhibitors Exhibit Biological Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Wound Healing Properties of Myristoyl Tripeptide-1 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Myristoyl Tripeptide-1's performance in key in vitro wound healing assays against established bioactive agents. It includes detailed experimental protocols, comparative data, and visualizations of relevant biological pathways and workflows to support research and development in dermatology and regenerative medicine.
Comparative Performance in Wound Healing Assays
This compound, a lipid-conjugated form of the well-studied Glycyl-L-Histidyl-L-Lysine (GHK) peptide, is designed for enhanced skin penetration. The GHK peptide is known to stimulate processes essential for tissue repair.[1][2] Its efficacy is benchmarked against Epidermal Growth Factor (EGF), a potent mitogen for epithelial cells, and Transforming Growth Factor-beta (TGF-β), a key regulator of fibroblast activity and extracellular matrix (ECM) synthesis.[3][4]
Table 1: In Vitro Keratinocyte Migration (Scratch Assay)
| Compound | Concentration | Cell Type | Time Point | % Wound Closure (vs. Control) | Source |
| Tripeptide-1 (GHK) | 1 nM - 1 µM | Keratinocytes, Fibroblasts | 24h | Stimulates migration (qualitative) | [2] |
| EGF (Positive Control) | 100 ng/mL | hESC-derived Epithelial Cells | 24h | ~88% increase in migration rate | [5] |
| Vehicle (Control) | - | hESC-derived Epithelial Cells | 24h | Baseline migration rate | [5] |
Note: Quantitative data for this compound in a standardized scratch assay is limited in publicly available literature. The data for Tripeptide-1 (GHK) indicates a positive effect on cell migration, a critical step in re-epithelialization.[2]
Table 2: In Vitro Fibroblast Proliferation
| Compound | Concentration | Cell Type | Assay | % Increase in Proliferation (vs. Control) | Source |
| Tripeptide-1 (GHK) | Not Specified | Fibroblasts | Not Specified | Stimulates proliferation (qualitative) | [6][7] |
| EGF (Positive Control) | 1.0 µM | Fibroblasts | Cell Viability Assay | 46% | [8] |
| TGF-β1 (Positive Control) | 10⁻¹² M | Tenon's Fibroblasts | Proliferation Assay | Maximal stimulation observed | [9] |
| Vehicle (Control) | - | Fibroblasts | - | Baseline proliferation | [8] |
Table 3: In Vitro Extracellular Matrix (ECM) Synthesis
| Compound | Concentration | Cell Type | Metric | Fold Increase in Synthesis (vs. Control) | Source |
| Tripeptide-1 (GHK) | Not Specified | Fibroblasts | Collagen, Elastin | Stimulates synthesis (qualitative) | [1][10] |
| TGF-β1 (Positive Control) | 1 ng/mL | Dental Pulp Fibroblasts | Collagen Synthesis | 1.42 (42% increase) | [11] |
| TGF-β2 (Positive Control) | 1 ng/mL | Dental Pulp Fibroblasts | Collagen Synthesis | 1.51 (51% increase) | [11] |
| Vehicle (Control) | - | Dental Pulp Fibroblasts | Collagen Synthesis | Baseline synthesis | [11] |
Signaling Pathways in Fibroblast Activation
Wound healing is orchestrated by a complex network of signaling pathways. TGF-β signaling is central to fibroblast activation, driving them to proliferate, migrate, and synthesize ECM components like collagen.[12][13] Peptides such as GHK are thought to modulate these regenerative pathways, contributing to tissue remodeling.[7]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide standardized protocols for the key assays discussed.
The general workflow for testing a compound's in vitro wound healing potential involves cell culture, assay execution, data acquisition, and analysis.
This assay models collective cell migration, a key component of re-epithelialization.[14][15]
Objective: To measure the rate of cell migration into a defined cell-free gap.
Materials:
-
Human keratinocytes or fibroblasts
-
12-well or 24-well tissue culture plates
-
Standard cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free or low-serum (e.g., 1% FBS) medium to minimize cell proliferation[14]
-
Sterile 200 µL pipette tip or specialized wound healing inserts[16]
-
Phosphate Buffered Saline (PBS)
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into wells at a density that will form a confluent monolayer within 24-48 hours.[17]
-
Culture: Incubate cells until they reach 100% confluence. If proliferation is a confounding factor, serum-starve the cells for 12-24 hours prior to wounding.[14]
-
Wounding: Create a straight, linear scratch through the center of the cell monolayer using a sterile 200 µL pipette tip.[18] Alternatively, use commercially available inserts which create a more uniform 0.9mm gap.[16]
-
Wash: Gently wash the wells twice with PBS to remove dislodged cells and debris.[18]
-
Treatment: Add fresh, low-serum medium containing the test compounds (e.g., this compound at various concentrations), a positive control (e.g., EGF), and a vehicle control.
-
Image Acquisition: Immediately capture images of the wounds at time 0 (T=0). Capture subsequent images of the same field of view at regular intervals (e.g., 8, 12, 24, 48 hours).[17]
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the T=0 area for each condition.
-
% Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the effect of a compound on the rate of fibroblast or keratinocyte proliferation.
Materials:
-
Human keratinocytes or fibroblasts
-
96-well tissue culture plates
-
Standard cell culture medium with 10% FBS
-
Test compounds and controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance at ~570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and controls.
-
Incubation: Incubate the plate for a period that allows for cell division (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage increase or decrease in cell proliferation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medsci.org [medsci.org]
- 3. Enhanced Skin Wound Healing Through Chemically Modified Messenger RNA Encoding Epidermal Growth Factor (EGF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the TGF-β family in wound healing, burns and scarring: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor mediated healing in stem cell-derived vocal fold mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marciorubin.com.br [marciorubin.com.br]
- 7. [PDF] The human tri-peptide GHK and tissue remodeling | Semantic Scholar [semanticscholar.org]
- 8. e-century.us [e-century.us]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Transforming Growth Factor-β and Endoglin Signaling Orchestrate Wound Healing [frontiersin.org]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Scratch Wound Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Wound Healing Assay [cellbiolabs.com]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Video: Scratch Migration Assay and Dorsal Skinfold Chamber for In Vitro and In Vivo Analysis of Wound Healing [jove.com]
Myristoyl Tripeptide-1 vs. Retinoic Acid: A Comparative Analysis of Gene Expression in Skin
A comprehensive guide for researchers and drug development professionals on the differential effects of Myristoyl Tripeptide-1 and Retinoic Acid on gene expression in the skin, supported by available experimental data and outlining key signaling pathways.
Introduction
The quest for effective modulators of skin biology is a cornerstone of dermatological research and cosmetic science. Among the myriad of compounds, retinoids, particularly Retinoic Acid, have long been the gold standard for treating various skin conditions, including photoaging and acne, due to their profound effects on gene expression, cellular differentiation, and proliferation. More recently, synthetic peptides, such as this compound, have emerged as promising alternatives, purported to offer similar benefits with an improved tolerability profile. This guide provides a comparative overview of the known effects of this compound and Retino ic Acid on gene expression in the skin, drawing from available scientific literature. While direct comparative studies are limited, this document synthesizes the existing data to offer a valuable resource for understanding their distinct and overlapping mechanisms of action.
Comparative Gene Expression Analysis
The following tables summarize the known effects of this compound and Retinoic Acid on key genes involved in skin structure, repair, and inflammation. It is important to note that the body of evidence for Retinoic Acid's effects on gene expression is substantially more extensive and quantitative than that for this compound, for which much of the information is derived from in vitro studies and manufacturer data.
Table 1: Effects on Extracellular Matrix (ECM) Gene Expression
| Gene | Protein Product | Function in Skin | This compound Effect | Retinoic Acid Effect |
| Collagens | ||||
| COL1A1, COL1A2 | Type I Collagen | Major structural protein of the dermis, providing tensile strength. | Upregulation (qualitative evidence from in vitro studies) | Upregulation in photoaged skin; some studies report downregulation in specific contexts.[1][2][3] |
| COL3A1 | Type III Collagen | "Youthful" collagen, important for skin elasticity and wound healing. | Upregulation (inferred from studies on similar peptides) | Upregulation reported in some studies. |
| Matrix Metalloproteinases (MMPs) | ||||
| MMP1 | Collagenase-1 | Degrades Type I and III collagen. | Downregulation (qualitative evidence) | Downregulation of UV-induced expression.[4][5][6] |
| MMP3 | Stromelysin-1 | Degrades a broad range of ECM components and activates other MMPs. | Downregulation (inferred from studies on similar peptides) | Downregulation of UV-induced expression.[4] |
| MMP9 | Gelatinase B | Degrades Type IV collagen (basement membrane) and gelatin. | Not well-documented. | Downregulation of active form.[5][6] |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | ||||
| TIMP1, TIMP3 | TIMP-1, TIMP-3 | Inhibit the activity of MMPs. | Upregulation (inferred from studies on similar peptides) | Not consistently reported. |
Table 2: Effects on Cellular Regulation and Signaling Gene Expression
| Gene | Protein Product/Pathway | Function in Skin | This compound Effect | Retinoic Acid Effect |
| TGFB1 | Transforming Growth Factor-beta 1 | Key regulator of ECM synthesis and cell differentiation. | Activates TGF-β signaling pathway (proposed mechanism) | Interacts with and can be inhibited by RA signaling.[1] |
| RARA, RARB, RARG | Retinoic Acid Receptors (RARs) | Nuclear receptors that mediate the transcriptional effects of Retinoic Acid. | No known direct effect. | Upregulates RARB in dermal fibroblasts; RARG is the predominant form in epidermis.[7][8][9] |
| RXRA, RXRB, RXRG | Retinoid X Receptors (RXRs) | Heterodimerize with RARs and other nuclear receptors to regulate gene expression. | No known direct effect. | Essential co-factors for RAR-mediated transcription.[10][11][12][13][14] |
Signaling Pathways
The differential effects of this compound and Retinoic Acid on gene expression are a direct consequence of the distinct signaling pathways they activate.
This compound: Proposed TGF-β Signaling Pathway
This compound is believed to act as a signaling molecule that mimics a fragment of an extracellular matrix protein. This mimicry is thought to activate the Transforming Growth Factor-beta (TGF-β) pathway in fibroblasts, leading to the downstream synthesis of collagen and other ECM components, and the inhibition of MMPs.
Proposed signaling pathway for this compound.
Retinoic Acid: Nuclear Receptor Signaling Pathway
Retinoic Acid exerts its effects by diffusing into the cell and binding to nuclear receptors, specifically Retinoic Acid Receptors (RARs), which then form a heterodimer with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
Signaling pathway for Retinoic Acid.
Experimental Protocols
A robust comparative gene expression study would require a well-defined experimental protocol. Below is a representative methodology for an in vitro analysis using human dermal fibroblasts.
Objective: To compare the effects of this compound and all-trans Retinoic Acid on the expression of genes related to extracellular matrix remodeling in human dermal fibroblasts.
1. Cell Culture:
-
Cell Line: Primary human dermal fibroblasts (HDFs) obtained from neonatal foreskin or adult skin biopsies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency. Experiments are conducted on cells between passages 3 and 8.
2. Treatment:
-
Seeding: HDFs are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere for 24 hours.
-
Starvation: The culture medium is replaced with serum-free DMEM for 24 hours to synchronize the cells.
-
Compound Preparation:
-
This compound is dissolved in sterile water or a suitable vehicle to create a stock solution.
-
All-trans Retinoic Acid is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
-
Treatment Application: The serum-free medium is replaced with fresh serum-free medium containing either this compound (at various concentrations, e.g., 1, 5, 10 µM), Retinoic Acid (e.g., 1 µM), or the vehicle control (water or DMSO at the same final concentration as the treated wells).
-
Incubation: Cells are incubated with the treatments for a specified time course (e.g., 24, 48, and 72 hours).
3. RNA Extraction and Quantification:
-
RNA Isolation: Total RNA is extracted from the HDFs using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer.
4. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR):
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for target genes (COL1A1, MMP1, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method. Statistical significance is determined using an appropriate test (e.g., Student's t-test or ANOVA) with a p-value < 0.05 considered significant.
Experimental workflow for gene expression analysis.
Conclusion
Retinoic Acid remains a benchmark for influencing gene expression in the skin, with a well-characterized mechanism of action and a large body of supporting data. This compound represents a newer class of compounds that show promise in modulating key genes related to skin aging, primarily through the proposed activation of the TGF-β signaling pathway.
While the available data suggests that both compounds can positively influence the expression of genes involved in maintaining the skin's extracellular matrix, there is a clear need for direct, quantitative comparative studies. Such research would provide a more definitive understanding of their relative potencies and specific molecular targets, enabling more informed decisions in the development of novel dermatological and cosmetic formulations. The experimental protocol outlined in this guide provides a framework for conducting such a comparative analysis. Researchers are encouraged to build upon the existing knowledge to further elucidate the intricate roles of these and other bioactive molecules in skin health.
References
- 1. Retinoic acid-induced inhibition of type I collagen gene expression by human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All-trans-retinoic acid inhibition of Pro alpha1(I) collagen gene expression in fetal rat skin fibroblasts: identification of a retinoic acid response element in the Pro alpha1(I) collagen gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the murine alpha(2)(I) collagen promoter by retinoic acid and retinoid X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. All-trans-retinoic acid suppresses matrix metalloproteinase activity and increases collagen synthesis in diabetic human skin in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. All-trans-Retinoic Acid Suppresses Matrix Metalloproteinase Activity and Increases Collagen Synthesis in Diabetic Human Skin in Organ Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Regulation of retinoic acid receptor expression in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoic acid receptor gene expression in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iomcworld.com [iomcworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. proteopedia.org [proteopedia.org]
Safety Operating Guide
Proper Disposal of Myristoyl Tripeptide-1: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Myristoyl Tripeptide-1, tailored for researchers, scientists, and drug development professionals.
Core Principles of this compound Disposal
This compound, in its pure form as supplied, is generally not classified as a hazardous waste under federal regulations (40 CFR 261)[1]. However, its hazard profile can be altered if it is mixed with or comes into contact with other hazardous materials[1]. Therefore, adherence to good industrial hygiene and safety practices is essential[1][2].
Step-by-Step Disposal Protocol
Researchers must follow these procedural steps to ensure the safe disposal of this compound waste:
-
Containment:
-
Labeling:
-
Clearly label the waste container as "Waste this compound" and include any other components mixed with it. Accurate labeling is crucial for proper handling by waste management personnel.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.
-
The storage area should be secure to prevent unauthorized access.
-
-
Regulatory Compliance:
-
Professional Disposal:
-
It is highly recommended to engage a licensed professional waste disposal service for the final disposal of the chemical waste[2].
-
Provide the disposal service with accurate information about the waste composition.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Ensure Safety: Wear appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Containment: Prevent the spill from spreading and from entering drains, sewers, or waterways[1][2][3].
-
Clean-up:
-
Disposal: The collected spill material should be disposed of following the standard disposal protocol outlined above.
Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows:
-
Do not reuse empty containers[4].
-
Empty containers should be taken to an approved waste handling site for recycling or disposal[4].
Quantitative Data Summary
Currently, publicly available safety data sheets do not provide specific quantitative limits (e.g., concentration thresholds for different disposal routes) for this compound. The primary guidance is qualitative, emphasizing containment and adherence to regulatory standards.
| Parameter | Guideline |
| Hazard Classification | Not typically a federal hazardous waste as supplied[1] |
| Disposal Method | Licensed professional waste disposal service[2] |
| Container Requirements | Suitable, closed, and properly labeled[1][2][3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment for Myristoyl Tripeptide-1
Essential guidance for the safe handling, storage, and disposal of Myristoyl Tripeptide-1, ensuring the protection of laboratory personnel and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its common lyophilized powder form, adherence to proper PPE protocols is crucial to minimize exposure through inhalation, skin contact, or eye contact.[2][4] A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[2]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[2][5] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[2] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing from incidental contact and small spills.[2][5] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[2] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are vital to maintain the stability and integrity of this compound.
Handling Lyophilized Peptide:
-
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[2]
-
Weigh the lyophilized powder quickly in a controlled environment, such as a chemical fume hood or an area with good ventilation, to minimize exposure to air and moisture.[2][4]
-
After weighing, tightly reseal the container and store it under the recommended conditions.[2]
Preparing Solutions:
-
When preparing stock solutions, it is advisable to first test the solubility of a small amount of the peptide.[6]
-
Reconstitute the peptide in an appropriate solvent, such as sterile distilled water or a buffer solution. Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.[2]
Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Long-term (months to years) | Store in a tightly sealed container, protected from light and moisture.[4][6] |
| 4°C | Short-term (days to weeks) | For routine use, but long-term storage at lower temperatures is recommended.[4] | |
| In Solution | -20°C or -80°C | Short-term (days to weeks) | It is not recommended to store peptides in solution for long periods. If necessary, create single-use aliquots to avoid repeated freeze-thaw cycles.[2][4] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Unused Product: Unused, uncontaminated this compound should be disposed of as chemical waste.
-
Contaminated Materials: Gloves, lab coats, and other disposable materials that have come into contact with the peptide should be placed in a sealed bag and disposed of as chemical waste.
-
Solutions: Aqueous solutions of the peptide should be collected in a designated waste container for chemical waste disposal. Do not pour down the drain unless permitted by local regulations.
Emergency Procedures
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[3][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7]
Visualizing the Safety Workflow
To ensure a clear and logical approach to handling this compound, the following workflow diagram outlines the key steps from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
